Product packaging for (3-Bromo-2-methoxyphenyl)boronic acid(Cat. No.:CAS No. 352525-80-5)

(3-Bromo-2-methoxyphenyl)boronic acid

Cat. No.: B1524761
CAS No.: 352525-80-5
M. Wt: 230.85 g/mol
InChI Key: KSYYRNDZOSXTFU-UHFFFAOYSA-N
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Description

(3-Bromo-2-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C7H8BBrO3 and its molecular weight is 230.85 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BBrO3 B1524761 (3-Bromo-2-methoxyphenyl)boronic acid CAS No. 352525-80-5

Properties

IUPAC Name

(3-bromo-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYYRNDZOSXTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698896
Record name (3-Bromo-2-methoxyphenyl)boronic acid
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Molecular Weight

230.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352525-80-5
Record name B-(3-Bromo-2-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352525-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of (3-Bromo-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Bromo-2-methoxyphenyl)boronic acid for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a critical reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation to explain the causality behind its properties and applications. We will explore its structural characteristics, physicochemical properties, reactivity, and best practices for its use, grounded in established scientific principles.

Compound Identity and Structural Framework

This compound is a bifunctional organoboron compound. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a methoxy group, and a bromine atom. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block for creating complex molecular architectures. The ortho-methoxy group can influence the reactivity of the adjacent boronic acid through steric and electronic effects, while the bromine atom provides a secondary reactive site for sequential cross-coupling reactions.

The compound is identified by the following key descriptors:

IdentifierValue
CAS Number 352525-80-5[1][2][3]
Molecular Formula C₇H₈BBrO₃[1][4]
Molecular Weight 230.85 g/mol [1][4]
IUPAC Name This compound
InChI Key KSYYRNDZOSXTFU-UHFFFAOYSA-N[1]
SMILES B(C1=C(C=CC=C1Br)OC)(O)O

Physicochemical and Stability Profile

The physical state and stability of boronic acids are critical considerations for their storage and handling in a laboratory setting. Like many arylboronic acids, this compound is a solid at room temperature. A comprehensive understanding of its properties ensures reagent integrity and experimental reproducibility.

Table of Physicochemical Properties:

PropertyValue / Description
Appearance White to light beige or light yellow crystalline powder.[5]
Melting Point Data for the specific compound is not consistently published; however, related compounds like 3-Bromo-2-methoxy-5-methylphenylboronic acid melt in the range of 102-106 °C.
Boiling Point Not applicable; decomposes at high temperatures.[4][6]
Solubility Generally soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[7]
Trustworthiness in Practice: Handling and Storage Protocol

The boronic acid functional group is susceptible to degradation, which necessitates specific storage and handling procedures to ensure its viability.

  • Decomposition Pathways : The two primary degradation pathways are protodeboronation (loss of the boronic acid group) and oxidative decomposition.[8] Furthermore, arylboronic acids can readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[9] While boroxines are often viable in cross-coupling reactions, the presence of varying amounts of the anhydride can complicate stoichiometry calculations.

  • Recommended Storage : To mitigate degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from light.[10] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent moisture absorption and oxidation.[6]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can promote decomposition.[10][11]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[12]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction couples the aryl group of the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is fundamental to the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[12]

Suzuki_Miyaura_Cycle cluster_0 A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L2 B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar' L2 D->E F Reductive Elimination E->F F->A G Ar-Ar' Product F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for a typical cross-coupling reaction.

  • Reaction Setup : To an oven-dried reaction vessel, add this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), and a palladium catalyst such as Pd(dppf)Cl₂ (1-5 mol%).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Base Addition : Add a degassed solvent (e.g., DMA, THF, or dioxane) followed by a degassed aqueous solution of a base, such as 2M potassium carbonate (2-3 equivalents).[13] The base activates the boronic acid for transmetalation.

  • Reaction Conditions : Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 150 °C, depending on the reactivity of the coupling partners.[13]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting aryl halide is consumed.

  • Work-up and Purification : Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Synthesis Pathway

This compound is typically synthesized from a commercially available precursor, 1,3-dibromo-2-methoxybenzene or 2-bromoanisole, via a lithium-halogen exchange or Grignard formation followed by quenching with a borate ester. The following workflow illustrates a common laboratory-scale synthesis.

Synthesis_Workflow start 1,3-Dibromo-2-methoxybenzene step1 Dissolve in dry THF Cool to -78 °C start->step1 step2 Add n-BuLi dropwise (Lithium-Halogen Exchange) step1->step2 intermediate Lithium Intermediate step2->intermediate step3 Add Triisopropyl Borate (Borylation) intermediate->step3 step4 Warm to RT Aqueous Acidic Work-up (e.g., HCl) step3->step4 product This compound step4->product

Caption: A typical synthetic workflow for preparing the title compound.

This method leverages the differential reactivity of the bromine atoms on the starting material, allowing for selective lithiation and subsequent borylation to yield the desired product.[5][14]

Safety and Hazard Profile

As with any chemical reagent, proper safety precautions are mandatory. This compound is classified as an irritant.

  • GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements : P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10] A dust mask is recommended for handling the solid powder.

Applications in Medicinal Chemistry and Beyond

The unique substitution pattern of this compound makes it a highly sought-after building block in drug discovery and materials science. It has been identified as a key intermediate for creating complex organic structures, including those used in the development of potential therapeutic agents.[12] Its classification as a "Protein Degrader Building Block" highlights its utility in constructing molecules for targeted protein degradation, a cutting-edge area of pharmaceutical research.[12] The presence of both a boronic acid and a bromine atom allows for orthogonal, sequential coupling reactions, enabling the efficient and controlled assembly of complex target molecules.

References

(3-Bromo-2-methoxyphenyl)boronic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Bromo-2-methoxyphenyl)boronic acid

Introduction

This compound is a highly versatile organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its unique trifunctional nature—possessing a boronic acid moiety, a bromine atom, and a methoxy group on a phenyl ring—provides chemists with multiple reaction handles for constructing complex molecular architectures. This guide offers an in-depth exploration of its properties, synthesis, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, which are fundamental to pharmaceutical and materials science research.

As a Senior Application Scientist, the value of a reagent like this compound lies not just in its reactivity but in its predictability and versatility. The strategic placement of the bromo, methoxy, and boronic acid groups allows for sequential, regioselective functionalization. This makes it an invaluable intermediate in the synthesis of polysubstituted biaryl compounds, which are common motifs in drug candidates and functional materials.[1] This guide will delve into the mechanistic underpinnings of its synthesis and application, providing researchers with the practical and theoretical knowledge required for its effective utilization.

Physicochemical and Structural Properties

The identity and purity of a reagent are paramount for reproducible and successful synthetic outcomes. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 352525-80-5[2][3][4]
Molecular Formula C₇H₈BBrO₃[3][4]
Molecular Weight 230.85 g/mol [3][4]
IUPAC Name This compound[5]
InChI Key KSYYRNDZOSXTFU-UHFFFAOYSA-N[3]
Typical Purity ≥95%[3][4]
Appearance Typically a white to off-white solidN/A

The structure features a benzene ring substituted at position 1 with a boronic acid group [-B(OH)₂], at position 2 with a methoxy group [-OCH₃], and at position 3 with a bromine atom [-Br]. The ortho-methoxy group can influence the reactivity of the boronic acid through steric and electronic effects, a critical consideration in reaction design.

Synthesis: A Mechanistic Approach

The most prevalent and reliable method for synthesizing aryl boronic acids, including this compound, is through a lithium-halogen exchange followed by borylation.[6] This organometallic pathway offers high regioselectivity and good yields.

Synthetic Strategy: Lithiation-Borylation

The synthesis begins with a suitable precursor, 1,3-dibromo-2-methoxybenzene. The core of the strategy involves two key steps:

  • Lithiation: A highly selective bromine-lithium exchange is performed using an organolithium reagent, typically n-butyllithium (n-BuLi). This reaction is conducted at extremely low temperatures (e.g., -78 °C) to prevent side reactions, such as ortho-metalation of the methoxy group or reaction with the second bromine atom. The kinetic control afforded by the low temperature is crucial for selectively forming the desired aryllithium intermediate.

  • Borylation: The newly formed, highly nucleophilic aryllithium species is then quenched with a boron electrophile, most commonly trimethyl borate or triisopropyl borate.[7] This forms a boronate ester intermediate.

  • Hydrolysis: A final acidic workup hydrolyzes the boronate ester to yield the target this compound.

Synthesis_Workflow Start 1,3-Dibromo-2-methoxybenzene + n-BuLi in THF Step1 Lithium-Halogen Exchange (-78 °C) Start->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 Borylation (Quench with B(OR)₃) Intermediate->Step2 Boronate Boronate Ester Intermediate Step2->Boronate Step3 Acidic Workup (Hydrolysis) Boronate->Step3 End This compound Step3->End

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous transformations and should be performed by trained chemists under an inert atmosphere.[6][7]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-dibromo-2-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the aryllithium species, add trimethyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming & Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 1 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization or silica gel chromatography to afford pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction forms a carbon-carbon bond between the boronic acid and an organohalide, catalyzed by a palladium complex.[8] It is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[8]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar¹-X) to form a Pd(II) complex (Ar¹-Pd-X).

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar¹-Pd-Ar²). This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition pd2_tm Ar¹-Pd(II)L₂-Ar² pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination pd2_tm->product_out reagents_in1->pd0 reagents_in2->pd2_oa

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Biaryl Synthesis

This is a general protocol and may require optimization for specific substrates.

  • Reagents: To a reaction vessel, add this compound (1.2 eq), the desired aryl halide (e.g., an aryl iodide or bromide, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent: Add a suitable solvent system, often a mixture like dioxane/water or toluene/ethanol/water.

  • Reaction: Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes) and then heat to the desired temperature (typically 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography to isolate the target biaryl product.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of the researcher and maintain the integrity of the reagent.

AspectGuidelineSource(s)
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3)[9]
Signal Word Warning[4]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves, lab coat. Use a dust mask or conduct work in a fume hood to avoid inhalation.[10][11]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]
First Aid (Skin) Wash with plenty of soap and water. Remove contaminated clothing.[11][12]
Handling Avoid contact with skin and eyes. Avoid formation of dust. Handle in a well-ventilated place, preferably a fume hood.[10][11]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[10][13]

Conclusion

This compound is a powerful and strategic building block for organic synthesis. Its defined structure provides a reliable platform for creating complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers in drug development and materials science to leverage its full synthetic potential.

References

Spectroscopic Blueprint of (3-Bromo-2-methoxyphenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Bromo-2-methoxyphenyl)boronic acid, with the chemical formula C₇H₈BBrO₃, is a key aromatic building block in modern organic synthesis.[1] Its utility in Suzuki-Miyaura cross-coupling reactions and other transformations makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The precise structural elucidation of this compound is paramount to ensure the integrity of downstream applications. This technical guide provides a comprehensive overview of the expected spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, while predicted based on established principles and analysis of analogous structures, serves as a robust framework for researchers in the successful identification and characterization of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound dictates its unique spectral signature. The presence of a substituted benzene ring, a methoxy group, a bromine atom, and a boronic acid moiety gives rise to characteristic signals in various spectroscopic techniques. Understanding the interplay of these functional groups is key to interpreting the spectral data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the boronic acid group. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.6 (predicted)Doublet of doublets1HAr-H
~ 7.2 (predicted)Triplet1HAr-H
~ 7.0 (predicted)Doublet of doublets1HAr-H
~ 5.5 (predicted)Broad singlet2HB(OH)₂
~ 3.9 (predicted)Singlet3HOCH₃

Interpretation and Rationale:

The aromatic region will display a complex splitting pattern due to the three adjacent protons on the benzene ring. The proton ortho to the bromine atom is expected to be the most deshielded. The broad signal for the B(OH)₂ protons is due to chemical exchange with the solvent and hydrogen bonding. Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to more complex NMR spectra. The use of a hydrogen-bond-disrupting solvent like DMSO-d₆ is often advantageous for observing the boronic acid protons.[2]

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the boronic acid group often shows a broader signal.

Chemical Shift (δ) ppmAssignment
~ 155 (predicted)Ar-C-OCH₃
~ 135 (predicted)Ar-C-H
~ 130 (predicted, broad)Ar-C-B(OH)₂
~ 125 (predicted)Ar-C-H
~ 115 (predicted)Ar-C-Br
~ 110 (predicted)Ar-C-H
~ 56 (predicted)OCH₃

Interpretation and Rationale:

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the electronegative oxygen of the methoxy group will be significantly downfield. The carbon bearing the bromine atom will also be shifted downfield. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent such as DMSO-d₆.[2] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz or higher field NMR spectrometer.

    • Solvent : DMSO-d₆.

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 16-64.

    • Referencing : Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as an internal standard.[2]

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz or higher field NMR spectrometer.

    • Solvent : DMSO-d₆.

    • Pulse Program : Proton-decoupled pulse program.

    • Number of Scans : 1024 or more.

    • Referencing : Use the solvent peak of DMSO-d₆ (δ ~39.52 ppm) as an internal standard.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=C, and C-O bonds.

Expected IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3500-3200 (predicted)Broad, StrongO-H stretch (boronic acid dimer)
3050-3000 (predicted)MediumAromatic C-H stretch
2950-2850 (predicted)MediumAliphatic C-H stretch (OCH₃)
~1600, ~1480 (predicted)Medium-StrongAromatic C=C stretch
~1350 (predicted)StrongB-O stretch
~1250 (predicted)StrongAsymmetric C-O-C stretch (aryl ether)
~1020 (predicted)MediumSymmetric C-O-C stretch (aryl ether)
Below 800 (predicted)Medium-StrongC-H out-of-plane bending

Interpretation and Rationale:

The most prominent feature in the IR spectrum will be the broad O-H stretching band, which is characteristic of the hydrogen-bonded dimeric structure of boronic acids in the solid state. The presence of the aromatic ring is confirmed by the C=C stretching absorptions. The strong bands corresponding to the B-O and C-O-C stretching vibrations are also key diagnostic peaks.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for IR data acquisition and processing.

  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact.[2]

  • IR Spectrum Acquisition :

    • Instrument : Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Expected Mass Spectral Data
m/z (predicted)Relative IntensityAssignment
230/232High[M]⁺ (Molecular ion)
212/214Medium[M - H₂O]⁺
184/186Medium[M - H₂O - CO]⁺
151High[M - Br]⁺
107Medium[C₇H₇O]⁺

Interpretation and Rationale:

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2] Common fragmentation pathways for phenylboronic acids include the loss of water and subsequent fragmentation of the aromatic ring. The loss of the bromine radical is also a likely fragmentation pathway.

Proposed Fragmentation Pathway

MS_Fragmentation M [M]⁺ m/z 230/232 M_H2O [M - H₂O]⁺ m/z 212/214 M->M_H2O - H₂O M_Br [M - Br]⁺ m/z 151 M->M_Br - Br• M_H2O_CO [M - H₂O - CO]⁺ m/z 184/186 M_H2O->M_H2O_CO - CO C7H7O [C₇H₇O]⁺ m/z 107 M_Br->C7H7O - B(OH)₂•

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Mass Spectrum Acquisition (Electrospray Ionization - ESI) :

    • Instrument : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

    • Ionization Mode : Both positive and negative ion modes should be employed.

    • Mass Range : m/z 50-500.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the success of their research and development endeavors. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.

References

(3-Bromo-2-methoxyphenyl)boronic acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, arylboronic acids stand out as exceptionally versatile and indispensable reagents, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a specific, yet highly valuable member of this class: (3-Bromo-2-methoxyphenyl)boronic acid.

The unique substitution pattern of this molecule—a bromine atom and a methoxy group ortho to the boronic acid moiety—offers a rich chemical handle for intricate synthetic strategies. The presence of the methoxy group can influence the electronic properties and reactivity of the boronic acid, while the bromine atom provides a secondary site for further functionalization, such as a subsequent cross-coupling reaction. This trifunctional nature makes this compound a powerful tool for the synthesis of novel pharmaceutical agents and advanced materials. This in-depth technical guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, key applications, and essential safety and handling information to empower researchers and drug development professionals in their scientific endeavors.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk scale requirements. When procuring this reagent, it is crucial to consider the purity, which is typically offered at ≥95%. For applications in late-stage drug development and GMP (Good Manufacturing Practice) synthesis, higher purity grades may be necessary and should be specified with the supplier.

Below is a summary of representative commercial suppliers. Pricing is subject to change and should be confirmed directly with the vendors.

SupplierCatalog NumberPurityRepresentative Quantities
AbacipharmTechSH015515Not Specified1g, 5g
CymitQuimicaNot Specified95%1g, 5g, 10g, 25g
GlobalChemMallNot SpecifiedNot SpecifiedInquiry for bulk
BLDpharmBD22813396%Inquiry for bulk
ClearsynthCS-T-69978Not SpecifiedInquiry

Synthesis of this compound: A Detailed Experimental Protocol

The following protocol is a detailed, self-validating system for the synthesis of this compound, starting from the commercially available 2,6-dibromoanisole.

Reaction Scheme

G cluster_reagents start 2,6-Dibromoanisole intermediate1 Aryllithium Intermediate start->intermediate1 Lithium-Halogen Exchange borate_ester Boronate Ester intermediate1->borate_ester Borylation product This compound borate_ester->product Hydrolysis reagent1 n-BuLi, THF -78 °C reagent2 B(OiPr)3 -78 °C to rt reagent3 Acidic Workup (e.g., HCl)

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Materials and Equipment:

  • 2,6-Dibromoanisole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Flame-dried, three-necked round-bottom flask with a magnetic stir bar

  • Septa

  • Nitrogen or argon inlet

  • Low-temperature thermometer

  • Syringes

  • Cannula

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a septum, dissolve 2,6-dibromoanisole (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate can often be observed by a color change.

  • Borylation: To the aryllithium species, add triisopropyl borate (1.1 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M HCl solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its utility as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[3][4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[5] The reaction is renowned for its mild conditions, functional group tolerance, and high yields.

General Reaction Scheme

Suzuki_Coupling cluster_reagents boronic_acid This compound product Biaryl Product boronic_acid->product aryl_halide Aryl/Heteroaryl Halide (R-X, X = I, Br, Cl, OTf) aryl_halide->product catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) base Base (e.g., K2CO3, Cs2CO3, Na2CO3) solvent Solvent (e.g., Toluene, Dioxane, DMF)

Caption: General Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations and Causality in Experimental Choices

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) intermediate. The choice of aryl halide is critical; reactivity generally follows the trend I > Br > OTf > Cl. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate this step.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species, which accelerates the transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

The methoxy group in this compound can influence the reaction through steric and electronic effects. Its ortho position can sterically hinder the approach to the boronic acid, potentially requiring more forcing conditions or specialized ligands. Electronically, the methoxy group is electron-donating, which can affect the nucleophilicity of the boronate and the overall reaction kinetics.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable and commercially accessible building block for synthetic chemists. Its unique substitution pattern provides multiple handles for the strategic construction of complex molecules, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding its synthesis, reactivity, and proper handling, researchers and drug development professionals can effectively leverage this reagent to advance their projects and contribute to the discovery of novel therapeutics and materials.

References

The Fulcrum of Innovation: Unlocking Novel Transformations with (3-Bromo-2-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Building Block

In the landscape of modern organic synthesis, boronic acids have established themselves as indispensable tools, largely due to the monumental impact of the Suzuki-Miyaura cross-coupling reaction. However, to view a reagent solely through the lens of a single named reaction is to overlook a world of untapped potential. (3-Bromo-2-methoxyphenyl)boronic acid is a prime example of a molecule whose true value lies in the interplay of its constituent parts. The strategic placement of a bromine atom and a methoxy group ortho to the boronic acid moiety creates a trifecta of reactive centers. This guide moves beyond the canonical and explores how this specific arrangement can be leveraged to discover and implement novel, high-impact chemical transformations. For the medicinal chemist or the process scientist, understanding the nuanced reactivity of this substrate is not just an academic exercise; it is a gateway to innovative molecular architectures and more efficient synthetic routes.

Pillar 1: Mastering Sequential Cross-Coupling for Complex Scaffolds

The most immediate, yet powerful, application of this compound is in the strategic, stepwise construction of multi-substituted aromatic systems. The significant difference in reactivity between the boronic acid and the aryl bromide allows for a highly controlled, sequential approach to functionalization.

The Causality of Selectivity

The foundational principle at play is the chemoselectivity of palladium-catalyzed cross-coupling reactions. Under standard Suzuki-Miyaura conditions, the C-B bond of the boronic acid is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Br bond. This allows for the initial coupling to proceed at the boronic acid site with high fidelity, leaving the bromine atom untouched and available for a subsequent, different transformation.

Field-Proven Protocol: A Two-Fold Suzuki-Miyaura Coupling

This protocol details the synthesis of an unsymmetrical terphenyl, a common core in many pharmaceutical agents and organic electronics.

Step 1: Initial Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the first aryl halide (Aryl¹-X, 1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Reagent Addition: Add a suitable base, typically an aqueous solution of 2M K₂CO₃ or Na₂CO₃ (3.0 eq).

  • Solvent System: Introduce a biphasic solvent system, commonly a 3:1 mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting boronic acid is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude intermediate, 2-Aryl¹-3-bromoanisole, can often be taken to the next step without further purification, a testament to the clean nature of this initial coupling.

Step 2: Second Suzuki-Miyaura Coupling

  • Reagent Charging: To the vessel containing the crude intermediate from Step 1, add the second boronic acid (Aryl²-B(OH)₂, 1.2 eq), a more robust palladium catalyst system suitable for aryl bromides (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos, 1-3 mol%), and a stronger base such as K₃PO₄ (3.0 eq).

  • Solvent and Execution: Add an anhydrous aprotic solvent like toluene or CPME and heat to 100-110 °C.

  • Purification: Following a similar work-up procedure, the final product, 2-Aryl¹-3-Aryl²-anisole, is purified by column chromatography.

This sequential approach is a self-validating system; the successful and clean formation of the first intermediate is a strong predictor of success in the second coupling.

Pillar 2: Novel Intramolecular C-H Activation/Annulation

A truly innovative application of this compound derivatives lies in leveraging the ortho-methoxy group as a directing element for intramolecular C-H activation. This strategy opens a direct and atom-economical pathway to valuable fused heterocyclic systems, such as dibenzofurans, which are privileged scaffolds in medicinal chemistry.

Mechanistic Rationale: The Methoxy Group as a Linchpin

After the initial Suzuki-Miyaura coupling to append an aryl group (Aryl¹) at the boronic acid position, the resulting 2-Aryl¹-3-bromoanisole intermediate is perfectly primed for a palladium-catalyzed intramolecular C-H activation/arylation. The methoxy group's oxygen atom can act as a weakly coordinating directing group, guiding the palladium catalyst to activate a specific C-H bond on the newly introduced aryl ring.[1][2] This chelation-assisted cyclization is a powerful method for forming traditionally challenging ring systems with high regioselectivity.[3][4]

References

Theoretical Insights into the Reactivity of (3-Bromo-2-methoxyphenyl)boronic acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Bromo-2-methoxyphenyl)boronic acid is a pivotal reagent in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors for its role in constructing complex molecular architectures.[1][2] This technical guide provides an in-depth theoretical examination of the reactivity of this versatile building block. We will explore the nuanced interplay of its substituent groups—the electron-withdrawing bromine atom and the electron-donating, sterically influential methoxy group—and their collective impact on the molecule's electronic structure and reactivity in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, computational insights, and practical considerations to empower the strategic design and optimization of synthetic routes.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of contemporary cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[3] Their stability, low toxicity, and broad functional group tolerance have established them as indispensable tools for the formation of carbon-carbon bonds.[4][5] The specific reactivity of a phenylboronic acid is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the electronic and steric properties of the molecule, thereby dictating its behavior in catalytic cycles.

This compound is a particularly interesting case study. The ortho-methoxy group and meta-bromo substituent create a unique electronic and steric environment that influences the reactivity of the boronic acid moiety and the aromatic ring itself. Understanding these influences from a theoretical standpoint is crucial for predicting reaction outcomes, optimizing conditions, and troubleshooting synthetic challenges. This guide will delve into the theoretical underpinnings of this reagent's reactivity, supported by computational models and mechanistic principles.

Molecular Structure and Electronic Profile

The reactivity of this compound is best understood by first examining its molecular structure and the electronic contributions of its substituents. The interplay between the methoxy and bromo groups governs the electron density distribution across the phenyl ring and at the boronic acid functional group.

Substituent Effects:

  • Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect typically dominates, increasing electron density at the ortho and para positions. Its position adjacent to the boronic acid can also lead to steric hindrance and potential intramolecular interactions.

  • Bromo Group (-Br): Positioned meta to the boronic acid, the bromine atom is an electron-withdrawing group primarily through induction (-I effect) and a weak deactivating group through resonance (+R effect). Its presence lowers the overall electron density of the aromatic ring.

Computational studies on substituted phenylboronic acids have shown that electron-donating groups generally increase the pKa of the boronic acid, while electron-withdrawing groups decrease it.[6][7][8] This modulation of acidity can impact the rate of transmetalation in cross-coupling reactions.

Computational Analysis: A Window into Reactivity

To visualize the electronic landscape of this compound, we can turn to computational methods like Density Functional Theory (DFT). These calculations provide valuable insights into molecular orbitals and electrostatic potential, which are key predictors of reactivity.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[9] The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile. For substituted phenylboronic acids, the distribution of the HOMO and LUMO across the aromatic ring and the boronic acid moiety can reveal the most probable sites for electrophilic and nucleophilic attack.

  • Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution within a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the ESP map would likely show a region of high electron density around the oxygen of the methoxy group and a more electron-deficient area around the boronic acid group and the bromine atom.

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₇H₈BBrO₃[10][11]
Molecular Weight230.85 g/mol [10]
CAS Number352525-80-5[10][12]
AppearanceWhite to off-white solidN/A
Melting Point102-106 °C (for a related compound)[13]

Reactivity in Key Transformations

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, but its functionality also allows for other important transformations.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of this reagent, enabling the formation of biaryl structures that are common motifs in pharmaceuticals.[1][2][4] The reaction mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

The unique substitution pattern of this compound has a significant impact on the transmetalation step. The rate of transmetalation is influenced by the nucleophilicity of the organic group being transferred from boron to palladium. The electron-donating methoxy group can enhance the nucleophilicity of the aryl group, potentially accelerating this step. Conversely, the steric bulk of the ortho-methoxy group can hinder the approach of the boronic acid to the palladium center. Mechanistic studies on related ortho-substituted phenylboronic acids have suggested that chelation between the ortho-substituent (like a methoxy group) and the metal center can influence the selectivity of the reaction.[14]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative, non-optimized starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the base (2.0-3.0 eq.).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system.

  • Add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
Other Synthetic Applications

Beyond Suzuki-Miyaura coupling, the functionalities of this compound open doors to other synthetic transformations:

  • Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of carbon-nitrogen or carbon-oxygen bonds. The boronic acid can couple with amines or alcohols to form substituted anilines or diaryl ethers, respectively.

  • Liebeskind-Srogl Coupling: This reaction enables the cross-coupling of thioesters with boronic acids, providing a pathway to synthesize ketones.

  • Further Functionalization: The bromine atom on the aromatic ring serves as a handle for subsequent cross-coupling reactions, allowing for the sequential and regioselective introduction of different aryl or alkyl groups. This dual functionality makes it a valuable building block for the synthesis of complex, multi-substituted aromatic compounds.

Spectroscopic Characterization: A Theoretical Framework

While experimental data is the ultimate confirmation of structure, a theoretical understanding of the expected spectroscopic signatures of this compound is invaluable for data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the boronic acid. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the bromo and methoxy groups. The boronic acid protons typically appear as a broad singlet that can exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms. The carbon attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the aromatic carbons would be consistent with the electron-donating nature of the methoxy group and the electron-withdrawing nature of the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorptions:

  • A broad O-H stretching band in the region of 3200-3500 cm⁻¹, characteristic of the hydrogen-bonded boronic acid dimer.

  • Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

  • C-O stretching for the methoxy group around 1250 cm⁻¹.

  • A strong B-O stretching vibration in the range of 1300-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. A key feature to look for is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio), which would result in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

The following diagram outlines a general workflow for the synthesis and characterization of a substituted phenylboronic acid.

Synthesis_Characterization_Workflow Start Starting Material (e.g., Aryl Halide) Synthesis Synthesis (e.g., Lithiation/Borylation) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final_Product Pure Product NMR->Final_Product IR->Final_Product MS->Final_Product caption Synthesis and Characterization Workflow

Synthesis and Characterization Workflow

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a powerful and versatile reagent whose reactivity is governed by a delicate balance of electronic and steric effects. A thorough understanding of these theoretical principles allows for its strategic deployment in the synthesis of complex molecules. By leveraging computational insights and a solid mechanistic foundation, researchers can unlock the full potential of this valuable building block, paving the way for innovations in drug discovery and materials science. This guide has provided a framework for understanding the reactivity of this compound, empowering scientists to utilize it with greater precision and success in their synthetic endeavors.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of (3-Bromo-2-methoxyphenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile and Strategic Building Block

(3-Bromo-2-methoxyphenyl)boronic acid is a highly valuable bifunctional reagent in modern organic synthesis. Its structure is distinguished by three key features: the boronic acid moiety, a reactive handle for palladium-catalyzed cross-coupling; an ortho-methoxy group, which introduces significant steric influence and electronic effects; and a meta-bromo substituent, which provides a secondary, less reactive site for sequential functionalization. This unique combination makes it a strategic building block for the synthesis of complex, multi-substituted biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][5][6] Understanding the specific reactivity of this compound, particularly the challenges and opportunities presented by its ortho-methoxy group, is critical for achieving high-yield, reproducible results. This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and field-proven troubleshooting strategies tailored for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a complex process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][7] A thorough understanding of this mechanism is essential for rational catalyst selection and reaction optimization. The cycle consists of three fundamental steps:

  • Oxidative Addition : A coordinatively unsaturated 14-electron Pd(0) complex initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, R¹-X). This irreversible step forms a square-planar 16-electron Pd(II) intermediate.[4][6]

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄). The base converts the neutral, trivalent boronic acid into a more nucleophilic, tetravalent "ate" complex (R²-B(OH)₃⁻).[7][8] This boronate then displaces the halide on the Pd(II) complex to form a new di-organopalladium(II) species. The steric hindrance from the ortho-methoxy group on this compound can make this step rate-limiting.[9][10]

  • Reductive Elimination : The final step involves the cis-elimination of the two organic groups (R¹ and R²) from the palladium center, forming the desired C-C bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][11]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂(R²) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product r1x R¹-X (Aryl Halide) r1x->oa_complex boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->trans_complex

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Protocol Development: A Validated Approach for a Sterically Hindered Substrate

The steric bulk of the ortho-methoxy group in this compound necessitates careful selection of the catalyst system. Bulky, electron-rich phosphine ligands are essential as they promote the formation of the active monoligated Pd(0) species, accelerate reductive elimination, and stabilize the catalyst, preventing decomposition.[10][12]

Materials and Reagents
ComponentRoleRecommended Choice(s)Mol % / EquivalentsRationale
Boronic Acid NucleophileThis compound1.2 - 1.5 eq.A slight excess ensures complete consumption of the limiting electrophile.
Electrophile Coupling PartnerAryl or Heteroaryl Bromide/Iodide1.0 eq.The limiting reagent for the reaction.
Pd Precatalyst Catalyst SourceXPhos Pd G3, SPhos Pd G2, Pd₂(dba)₃1 - 3 mol%Buchwald precatalysts are highly active and air-stable, ideal for challenging couplings. Pd₂(dba)₃ is a reliable Pd(0) source when used with an appropriate ligand.[12]
Ligand Catalyst ModifierXPhos, SPhos, RuPhos1.2 - 1.5x Pd mol%Bulky biarylphosphine ligands are critical for overcoming the steric hindrance of the ortho-methoxy group.[10][12]
Base ActivatorK₃PO₄ or Cs₂CO₃2.0 - 3.0 eq.Strong, non-nucleophilic bases are effective in promoting boronate formation without degrading the substrate.[6][13]
Solvent Reaction Medium1,4-Dioxane/H₂O (5:1 to 10:1), THF/H₂O (4:1)0.1 - 0.5 MA polar aprotic solvent mixed with water is necessary to dissolve both the organic substrates and the inorganic base.[6][12]
Step-by-Step Experimental Protocol

This protocol outlines a general procedure for the coupling of an aryl bromide with this compound.

Experimental_Workflow Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling prep prep reaction reaction workup workup purify purify A 1. Vessel Preparation (Oven-dried flask, stir bar) B 2. Reagent Addition Add solids: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand. A->B C 3. Inert Atmosphere Seal vessel. Evacuate and backfill with Argon/Nitrogen (3x). B->C D 4. Solvent Addition Add degassed solvent system via syringe. C->D E 5. Reaction Stir vigorously at elevated temperature (80–110 °C) for 2-24h. Monitor by TLC or LC-MS. D->E F 6. Workup Cool to RT. Dilute with EtOAc. Wash with H₂O, then brine. E->F G 7. Isolation Dry organic layer (Na₂SO₄), filter, and concentrate under reduced pressure. F->G H 8. Purification Purify crude product via flash column chromatography. G->H I Final Product Characterization (NMR, MS) H->I

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling
  • Vessel Preparation : To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and any additional ligand if required.

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen. Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[12]

  • Solvent Addition : Add the previously degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting electrophile is consumed.

  • Aqueous Workup : Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with water and brine to remove the inorganic base and other aqueous-soluble impurities.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and field-proven solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Palladium source or ligand has degraded. 2. Insufficient Temperature: The activation energy for the sterically hindered coupling is not being met. 3. Oxygen Contamination: Deactivated the Pd(0) catalyst.1. Use a fresh bottle of catalyst/ligand, preferably an air-stable precatalyst. 2. Increase the reaction temperature in 10 °C increments. 3. Ensure all solvents are thoroughly degassed and the inert atmosphere is maintained throughout the reaction.[12]
Boronic Acid Homocoupling 1. Presence of Oxygen: O₂ can facilitate the oxidative dimerization of the boronic acid.[4][12] 2. Inefficient Pd(II) -> Pd(0) Reduction: If using a Pd(II) salt, its reduction may be slow, leaving Pd(II) species that can promote homocoupling.1. Improve degassing procedures for solvents and the reaction vessel. 2. Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.[12]
Protodeboronation (Loss of -B(OH)₂) 1. Harsh Conditions: High temperatures or excessively strong bases over prolonged periods can cleave the C-B bond. 2. Water Content: While necessary, excessive water can sometimes facilitate this side reaction.1. Screen milder bases (e.g., K₂CO₃) or slightly lower temperatures. 2. If the problem persists, convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or a potassium trifluoroborate (BF₃K) salt, which releases the boronic acid slowly under reaction conditions.[12][14]

Applications in Drug Discovery and Materials Science

The 2,3-disubstituted biaryl motif accessible through this compound is of significant interest in medicinal chemistry.[2] The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the final molecule, impacting its binding affinity to biological targets. The bromine atom serves as a valuable synthetic handle for subsequent diversification through another cross-coupling reaction, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This reagent is a key intermediate for synthesizing complex molecules that may become drug candidates or advanced organic materials.[1]

References

Strategic Synthesis of Biaryl Scaffolds Utilizing (3-Bromo-2-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Medicinal Chemists

The biaryl motif is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid framework allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C(sp²)-C(sp²) bonds, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of diverse reagents.[1][2][3]

This guide provides an in-depth exploration of (3-Bromo-2-methoxyphenyl)boronic acid as a strategic building block in biaryl synthesis. The unique substitution pattern of this reagent—featuring a methoxy group and a bromine atom ortho to the boronic acid—presents both opportunities and challenges. The methoxy group can influence the electronic properties and conformation of the resulting biaryl, while the bromine atom serves as a valuable synthetic handle for subsequent diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura Reaction: A Mechanistic Perspective

The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently forges a new carbon-carbon bond.[2][4] Understanding this mechanism is crucial for rational troubleshooting and optimization. The reaction involves an organoborane (boronic acid), an organohalide, a palladium catalyst, and a base.[1]

The generally accepted catalytic cycle proceeds through three key steps:

  • Oxidative Addition : A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, inserts into the carbon-halogen bond of the organohalide (Ar¹-X). This forms a new Pd(II) intermediate.[1][2]

  • Transmetalation : The boronic acid (Ar²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[5][6][7] This boronate then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. This step is often the rate-determining step of the cycle.

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This process simultaneously regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oa Oxidative Addition pd2_t Ar¹-Pd(II)L₂-Ar² (Diorganopalladium) pd2_oa->pd2_t Transmetalation pd2_t->pd0 Reductive Elimination product Biaryl Product (Ar¹-Ar²) pd2_t->product ar1x Organohalide (Ar¹-X) ar1x->pd2_oa ar2b Boronic Acid (Ar²-B(OH)₂) ar2b->pd2_t base Base (e.g., K₂CO₃) base->pd2_t Activates Boronic Acid caption Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Core Protocol: Biaryl Synthesis

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Researchers should optimize conditions for their specific substrates.

Materials & Equipment
  • Reagents : this compound, Aryl halide (e.g., 4-bromotoluene), Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a ligand like SPhos), Base (e.g., K₂CO₃ or K₃PO₄), Anhydrous solvent (e.g., 1,4-Dioxane or Toluene), and Degassed water.

  • Equipment : Schlenk flask or reaction vial, magnetic stirrer and stir bar, heating mantle or oil bath, condenser, inert gas line (Nitrogen or Argon), syringes, needles, and standard laboratory glassware for workup and purification.

Step-by-Step Procedure
  • Reaction Setup :

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[8]

    • Add the palladium catalyst. For example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition & Reaction :

    • Via syringe, add the degassed organic solvent (e.g., 1,4-Dioxane, 8 mL) and degassed water (2 mL). A biphasic mixture is common and often beneficial.[2][9]

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2][5]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Add water (20 mL) and extract the mixture with an organic solvent like ethyl acetate (3 x 20 mL).[2]

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents + Catalyst in Flask) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvents 3. Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvents react 4. Heat and Stir (e.g., 90°C, 12h) solvents->react workup 5. Aqueous Workup (Quench, Extract, Dry) react->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Biaryl Product purify->product caption Fig. 2: General Experimental Workflow for Biaryl Synthesis.

Caption: Fig. 2: General Experimental Workflow for Biaryl Synthesis.

Optimization and Key Parameter Insights

Achieving high yields, particularly with sterically hindered substrates like this compound, often requires careful optimization.[10][11][12] The interplay between the catalyst, base, and solvent is critical for success.

ParameterOptionsRationale & Expert Insights
Pd Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos)The choice of ligand is paramount. For sterically demanding couplings, electron-rich, bulky monophosphine ligands like SPhos or XPhos often outperform traditional PPh₃.[13][14] They promote faster oxidative addition and reductive elimination, which can be sluggish with hindered substrates. Pre-catalysts (e.g., XPhosPdG2) are often used as they rapidly generate the active Pd(0) species.[15][16]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFThe base's primary role is to activate the boronic acid.[1][7] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for less reactive coupling partners. Cesium fluoride (CsF) can be used for base-sensitive substrates.[9] The choice of base can significantly impact reaction rate and yield.
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFA mixture of an organic solvent and water is standard.[1][5] The solvent must solubilize the organic reagents, while the aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species at the interface. Dioxane and THF are common choices.[17]
Temperature 60 - 110 °CMost Suzuki couplings require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition or protodeboronation (the undesired cleavage of the C-B bond).[15] The optimal temperature is a balance between reaction rate and reagent stability.

Troubleshooting and Advanced Considerations

  • Protodeboronation : this compound, like many boronic acids, can be susceptible to decomposition in aqueous basic media, especially at elevated temperatures.[15] If low yields are observed, consider using a less aqueous solvent system, a milder base, or a more active catalyst that allows for lower reaction temperatures or shorter reaction times.[16]

  • Homocoupling : A common side reaction is the formation of a symmetrical biaryl from the boronic acid coupling with itself. This is often promoted by the presence of oxygen. Ensuring a rigorously inert atmosphere is crucial to minimize this pathway.

  • Steric Hindrance : The ortho-methoxy group introduces steric bulk near the reaction center. If coupling with another sterically hindered aryl halide, the reaction may be slow. In such cases, switching to a more active catalyst system, such as those employing bulky biarylphosphine ligands (Buchwald-type ligands), is highly recommended.[14]

Applications in Drug Discovery

The products derived from this compound are of significant interest to medicinal chemists. The resulting 3'-Bromo-2'-methoxy-biaryl scaffold is a versatile intermediate.

  • Vector for Diversification : The bromo substituent is a prime handle for further cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, or a second Suzuki coupling), allowing for the systematic exploration of chemical space around the biaryl core.

  • Modulation of Physicochemical Properties : The methoxy group can act as a hydrogen bond acceptor and influences the dihedral angle between the two aryl rings. This conformational control is critical for optimizing binding affinity to protein targets.

  • Bioisosteric Replacement : Boronic acids themselves are valuable functional groups in drug design, most famously demonstrated by the proteasome inhibitor Bortezomib.[18][19] They can act as transition-state mimics for serine proteases.[20]

By leveraging this compound, researchers can efficiently construct complex and diverse molecular architectures, accelerating the discovery of new therapeutic agents.

References

Application Note: (3-Bromo-2-methoxyphenyl)boronic acid as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, boronic acids are indispensable tools for constructing complex molecular architectures.[1][2] Their utility, primarily through the robust and versatile Suzuki-Miyaura palladium-catalyzed cross-coupling reaction, enables the efficient formation of carbon-carbon bonds, which are fundamental to the assembly of novel therapeutics.[3][4] Among the vast array of commercially available boronic acids, (3-Bromo-2-methoxyphenyl)boronic acid has emerged as a particularly strategic building block. Its unique trifecta of functional groups—a reactive boronic acid for coupling, a bromine atom for further functionalization or target interaction, and an ortho-methoxy group for modulating physicochemical properties—makes it highly valuable for crafting molecules with tailored biological activity. This application note provides an in-depth guide for researchers, detailing the strategic value of the 2-methoxy-3-bromophenyl moiety, its application in the synthesis of potent kinase inhibitors, and a comprehensive, field-tested protocol for its successful implementation in Suzuki-Miyaura cross-coupling reactions.

The Strategic Value of the 2-Methoxy-3-Bromophenyl Moiety

The specific substitution pattern of this compound is not coincidental; it is a carefully designed scaffold that imparts distinct and advantageous properties to a target molecule. Understanding the role of each component is key to leveraging its full potential in a drug discovery campaign.

  • The Boronic Acid (-B(OH)₂): This functional group is the cornerstone of the molecule's utility, serving as the reactive partner in Suzuki-Miyaura cross-coupling reactions.[5] Its stability, generally low toxicity, and predictable reactivity under palladium catalysis make it an ideal handle for coupling with a wide range of aryl or heteroaryl halides and triflates.[6][7]

  • The Ortho-Methoxy Group (-OCH₃): The methoxy group is a prevalent substituent in approved drugs, prized for its ability to favorably modulate a compound's profile.[8] Its placement at the ortho position to the coupling vector has several critical implications:

    • Conformational Control: The steric bulk of the methoxy group can influence the dihedral angle of the resulting biaryl bond. This conformational restriction can lock the final molecule into a specific, biologically active conformation, enhancing binding affinity and selectivity for the target protein.

    • Improved Physicochemical Properties: The methoxy group can enhance aqueous solubility and act as a hydrogen bond acceptor, improving ligand-target interactions.[9]

    • Metabolic Stability: It can block a potential site of metabolism (aromatic hydroxylation), thereby improving the pharmacokinetic profile of the drug candidate.[8]

  • The Meta-Bromo Group (-Br): The bromine atom at the meta-position relative to the methoxy group adds another layer of strategic versatility:

    • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like an oxygen or nitrogen) in the protein's binding pocket. This can significantly contribute to binding affinity.

    • Steric Influence: As a bulky substituent, it can provide necessary steric hindrance to occupy a specific pocket or orient the molecule correctly within the active site.

    • Vector for Further Synthesis: The C-Br bond can serve as a reactive handle for subsequent cross-coupling reactions, allowing for late-stage diversification of the molecular scaffold.

G cluster_0 This compound cluster_1 Impact in Drug Discovery A Boronic Acid -B(OH)₂ D Suzuki-Miyaura Cross-Coupling A->D Enables C-C bond formation B ortho-Methoxy -OCH₃ E Conformational Lock & Solubility Enhancement B->E Modulates PK/PD properties C meta-Bromo -Br F Halogen Bonding & Late-Stage Diversification C->F Provides additional binding & synthetic handle

Caption: Key structural features and their strategic impact.

Case Study: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A prominent application of this compound is in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase involved in B-cell signaling pathways, making it a high-value target for treating B-cell malignancies and autoimmune diseases.[10][11]

Many potent BTK inhibitors are built upon a heterocyclic core (e.g., pyrazolopyrimidine, thienopyrimidine) coupled to a substituted phenyl ring.[11][12] this compound provides the ideal substituted phenyl fragment for this purpose. The resulting 2-methoxy-3-bromophenyl moiety often binds in a key region of the BTK active site.

G reagent1 This compound catalyst Pd Catalyst Base, Solvent reagent1->catalyst reagent2 Heterocyclic Halide (e.g., Pyrazolopyrimidine-Cl) reagent2->catalyst product BTK Inhibitor Scaffold catalyst->product

Caption: General workflow for BTK inhibitor synthesis.

For instance, a series of 3-substituted pyrazolopyrimidine derivatives were synthesized and evaluated as BTK inhibitors. In these studies, the Suzuki coupling of this compound with the chlorinated pyrazolopyrimidine core was a pivotal step.[12]

Table 1: Example Biological Activity of a BTK Inhibitor Synthesized with this compound

Compound ID Target IC₅₀ (nM) Anti-proliferative Activity (Ramos cells, IC₅₀ µM) Reference

| Compound 8a | BTK Enzyme | 7.95 | 8.91 |[12] |

This data highlights the successful generation of highly potent inhibitors using this building block. The specific substitution pattern is crucial for achieving low nanomolar potency against the target enzyme.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable, general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative heteroaryl chloride.

Rationale for Component Selection:

  • Catalyst System (Pd₂(dba)₃ / SPhos): This combination is highly effective for coupling reactions involving electron-rich, sterically hindered partners. Pd₂(dba)₃ is a stable Pd(0) source, while SPhos is a bulky, electron-rich Buchwald phosphine ligand that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[13]

  • Base (K₃PO₄): A moderately strong base is required to activate the boronic acid for transmetalation.[5] Potassium phosphate is effective and generally compatible with a wide range of functional groups.

  • Solvent System (Dioxane/Water): A biphasic solvent system is often optimal. Dioxane solubilizes the organic starting materials and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[13]

Materials and Reagents

  • This compound (1.2 eq)

  • Heteroaryl Halide (e.g., 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Equipment

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the Heteroaryl Halide (1.0 eq), this compound (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be thoroughly degassed again by bubbling N₂ or Ar through the solution for 10-15 minutes.

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (heteroaryl halide) is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Ensure proper degassing of solvents. Use fresh, high-purity catalyst and ligands. Verify the integrity of the inert atmosphere setup.
Protodeboronation Presence of excess water or acidic impurities; Prolonged reaction time at high temperature.Use anhydrous base and solvents. Consider using a boronic ester (e.g., pinacol ester) or an aryltrifluoroborate salt, which are more robust.[13] Minimize reaction time once the starting material is consumed.
Formation of Homocoupled Side Products Catalyst decomposition; High catalyst loading.Decrease catalyst loading. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for monoligated species).
Difficulty in Purification Co-elution of product with residual catalyst or ligands.After work-up, wash the organic solution with an aqueous solution of a thiol-containing scavenger resin or N-acetylcysteine to remove residual palladium.

Conclusion

This compound is a high-value, multifunctional building block for drug discovery. Its unique substitution pattern provides medicinal chemists with a powerful tool to introduce a conformationally-defined moiety that can simultaneously enhance target binding and improve pharmacokinetic properties. As demonstrated in the synthesis of potent BTK inhibitors, its application via the Suzuki-Miyaura coupling is a reliable and effective strategy for assembling complex bioactive molecules. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers looking to incorporate this versatile reagent into their synthetic campaigns, accelerating the discovery of next-generation therapeutics.

References

Navigating Chemoselectivity: A Guide to Heck Reaction Conditions for (3-Bromo-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: January 1, 2026

[SHANGHAI, CN] – For researchers, scientists, and drug development professionals engaged in the intricate art of molecular synthesis, the ability to selectively functionalize complex molecules is paramount. This application note provides a detailed guide to the Heck reaction conditions specifically tailored for (3-Bromo-2-methoxyphenyl)boronic acid, a substrate that presents a unique chemoselectivity challenge due to the presence of two distinct reactive sites for palladium-catalyzed cross-coupling: a C-Br bond and a boronic acid moiety. This guide will delve into the theoretical underpinnings and provide practical, field-proven protocols to achieve selective olefination at the C-Br bond while preserving the valuable boronic acid functional group for subsequent transformations.

The Dichotomy of Reactivity: Heck vs. Suzuki Coupling

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] Concurrently, the Suzuki-Miyaura coupling reaction, another titan of cross-coupling chemistry, utilizes a boronic acid to achieve a similar C-C bond formation with an unsaturated halide.[2] The substrate, this compound, contains the requisite functionalities for both reactions, creating a competitive environment where reaction conditions dictate the outcome.

Our objective is to favor the Heck pathway, selectively activating the C-Br bond for olefination while leaving the C-B(OH)₂ bond untouched. This selective transformation is highly desirable as it yields a versatile intermediate that can undergo a subsequent Suzuki coupling, allowing for a programmed, stepwise elaboration of the aromatic core.

The Catalytic Cycle: A Visual Guide

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for rationalizing the choice of reagents and conditions.

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->ArPd(II)XL2 Alkene_Coordination Alkene Coordination ArPd(II)XL2->Alkene_Coordination Alkene_Complex Ar-Pd(II)-X(L)₂(Alkene) Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Pd_Complex R-CH₂-CH(Ar)-Pd(II)-X(L)₂ Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)XL₂](Alkene Product) Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (Base) Product_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, K₂CO₃, Pd(OAc)₂, and PPh₃ in a dry flask. B Flush flask with an inert gas (e.g., Argon or Nitrogen). A->B C Add anhydrous DMF via syringe. B->C D Add alkene (e.g., Styrene) via syringe. C->D E Heat the reaction mixture with stirring (e.g., 100-120 °C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with ethyl acetate. F->G H Wash with water and brine. G->H I Dry the organic layer over MgSO₄ or Na₂SO₄. H->I J Filter and concentrate under reduced pressure. I->J K Purify the crude product by flash column chromatography. J->K

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with (3-Bromo-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Biaryl Synthesis with a Versatile Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has transformed the synthesis of biaryl and substituted aromatic compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and advanced materials.[3] (3-Bromo-2-methoxyphenyl)boronic acid is a valuable building block in this context, offering a unique combination of steric and electronic properties that can be strategically exploited to construct complex molecular architectures.

This guide provides a comprehensive, step-by-step protocol for setting up a Suzuki-Miyaura reaction using this compound. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the choice of reagents and conditions, and practical advice for successful execution and troubleshooting.

Mechanistic Insight: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2]

The Catalytic Cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the coupling partner), forming a Pd(II) complex.[2]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The ortho-methoxy group in this compound can play a significant role in the reaction. It may exhibit a chelating effect with the palladium center during the transition state, potentially influencing the reaction's regioselectivity and rate.[4][5] This directing effect can be a powerful tool in complex syntheses.

Materials and Reagents

Proper preparation and handling of materials are critical for a successful and safe reaction.

Reagent/MaterialPurposeRecommended GradeSupplier Example
This compoundBoronic acid coupling partner>95% purityCommercially available
Aryl Halide (e.g., Iodide or Bromide)Electrophilic coupling partner>98% purityVarious
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst for C-C bond formation>98% purityVarious
Base (e.g., K₂CO₃ or Cs₂CO₃)Activates the boronic acidAnhydrous, >99% purityVarious
Solvent (e.g., 1,4-Dioxane/Water)Reaction mediumAnhydrous/DegassedVarious
Inert Gas (Argon or Nitrogen)Provides an inert atmosphereHigh purityVarious
Standard GlasswareReaction vessel, condenser, etc.Dried in ovenN/A

Safety and Handling Precautions

Researcher, always prioritize safety. Before starting any experimental work, consult the Safety Data Sheet (SDS) for all reagents.

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8]

  • Palladium Catalysts: Can be flammable and toxic. Handle with care, avoiding inhalation of dust.[9]

  • Bases: Carbonates like K₂CO₃ and Cs₂CO₃ are irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Use in a fume hood and take precautions against ignition sources.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents & Prepare Solutions setup_glassware Assemble & Dry Glassware charge_reagents Charge Flask with Solids setup_glassware->charge_reagents degas Purge with Inert Gas charge_reagents->degas add_solvents Add Degassed Solvents degas->add_solvents heat Heat to Reaction Temperature add_solvents->heat cool Cool to Room Temperature heat->cool quench Quench Reaction cool->quench extract Liquid-Liquid Extraction quench->extract dry_purify Dry & Purify extract->dry_purify characterize Characterize Product (NMR, MS) dry_purify->characterize

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization may be required for specific substrates.

Reaction Setup:

  • Glassware Preparation: Ensure all glassware (e.g., a two-necked round-bottom flask, condenser, and magnetic stir bar) is thoroughly dried in an oven at >100 °C overnight and allowed to cool under a stream of inert gas (argon or nitrogen).

  • Reagent Charging: To the reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with septa and purge with an inert gas for 10-15 minutes to remove oxygen, which can lead to side reactions.

Reaction Execution:

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio), via syringe. The solvent should be sufficiently degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Heating: Immerse the reaction flask in a preheated oil bath and stir the mixture vigorously. Reaction temperatures typically range from 80 to 110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 2-24 hours.

Work-up and Purification:

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (+ R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (+ R²-B(OR)₂ + Base) R1R2 R¹-R² (Product) PdII_R1R2->R1R2 Reductive Elimination R1R2->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Inappropriate base or solvent- Use a fresh batch of catalyst- Ensure thorough degassing of solvents and reaction vessel- Increase reaction temperature- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems
Formation of Homocoupling Byproducts - Presence of oxygen- Decomposition of boronic acid- Improve degassing technique- Use a milder base or lower temperature- Consider using a more stable boronic ester derivative
Protodeboronation of Starting Material - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous solvents and a carefully controlled amount of water- Monitor the reaction closely and stop it upon completion

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this compound to construct complex molecular targets. The protocol and insights provided in this guide are intended to serve as a robust starting point for your synthetic endeavors.

References

Application Notes & Protocols: (3-Bromo-2-methoxyphenyl)boronic Acid as a Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (3-bromo-2-methoxyphenyl)boronic acid in the synthesis of high-value heterocyclic scaffolds. We move beyond simple procedural lists to offer in-depth mechanistic insights and field-proven protocols for constructing complex molecular architectures, with a focus on dibenzofurans and carbazoles. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and successful implementation.

Introduction: The Strategic Advantage of this compound

This compound is a versatile bifunctional reagent that has gained prominence in modern synthetic chemistry. Its utility stems from the orthogonal reactivity of its two key functional groups: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and the bromo-substituent, which can serve as a handle for subsequent transformations or participate directly in cyclization events.

The ortho-methoxy group is not merely a passive substituent; it exerts significant steric and electronic influence. It can direct metallation, influence the conformation of reaction intermediates, and ultimately be a precursor for a phenolic hydroxyl group, which is critical for intramolecular cyclization strategies leading to oxygen-containing heterocycles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 352525-80-5[1][2]
Molecular Formula C₇H₈BBrO₃[3]
Molecular Weight 230.85 g/mol [3]
Appearance White to off-white crystalline powder[4]
Melting Point 102-106 °C

The strategic placement of the bromo, methoxy, and boronic acid groups makes this reagent an ideal starting material for convergent syntheses of complex heterocyclic cores that are prevalent in pharmaceuticals, agrochemicals, and materials science.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most fundamental application of this compound, enabling the formation of a C(sp²)-C(sp²) bond.[5] This palladium-catalyzed reaction couples the boronic acid with an aryl, vinyl, or alkyl halide or triflate.[5][6] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous substrates.[6]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three primary steps:[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[5]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-limiting step.[8]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Product Released arx R¹-X arx->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl halide.

Materials:

  • This compound

  • Aryl Halide (Ar-X, where X = I, Br, or OTf)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv).

  • Reagent Addition: Add this compound (1.2 - 1.5 equiv) and the base (2.0 - 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%). For air-sensitive catalysts like Pd(PPh₃)₄, this should be done under a positive pressure of inert gas.

  • Solvent and Degassing: Add the solvent mixture (e.g., Dioxane/H₂O 4:1). Degas the reaction mixture thoroughly by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Application Focus I: Synthesis of Dibenzofurans

Dibenzofurans are a class of oxygen-containing heterocycles found in numerous biologically active compounds.[9] The synthesis using this compound proceeds via a powerful two-step sequence: an initial Suzuki-Miyaura coupling to form a 2-arylphenol intermediate, followed by a palladium-catalyzed intramolecular oxidative C-H activation to forge the C-O bond.[10][11]

Dibenzofuran_Workflow start1 (3-Bromo-2-methoxyphenyl) boronic acid suzuki Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base) start1->suzuki start2 ortho-Halophenol start2->suzuki intermediate 2-Arylphenol Intermediate suzuki->intermediate cyclization Step 2: Intramolecular Oxidative Cyclization (Pd(II) Catalyst, Oxidant) intermediate->cyclization product Substituted Dibenzofuran cyclization->product

Caption: Workflow for the synthesis of dibenzofurans.

Protocol: Synthesis of 2-(3-Bromo-2-methoxyphenyl)phenol

Causality: The choice of a mild base like potassium carbonate is crucial to avoid deprotonation of the phenol, which can interfere with the catalytic cycle. A water/dioxane solvent system effectively solubilizes both the organic substrates and the inorganic base.

Table 2: Reagents for 2-Arylphenol Synthesis

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquiv.
2-Bromophenol173.011.0173 mg1.0
This compound230.851.2277 mg1.2
Pd(PPh₃)₄1155.560.0335 mg0.03
K₂CO₃138.212.5345 mg2.5
1,4-Dioxane--8 mL-
Water--2 mL-

Procedure:

  • Combine 2-bromophenol, this compound, and K₂CO₃ in a 25 mL round-bottom flask.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add Pd(PPh₃)₄ under a positive nitrogen flow.

  • Add the degassed 1,4-dioxane and water.

  • Heat the mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Cool the reaction, dilute with 20 mL of ethyl acetate, and transfer to a separatory funnel.

  • Wash with 1 M NaOH (aq) (2 x 15 mL) to remove any unreacted phenol, followed by water (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash chromatography (Hexane/Ethyl Acetate gradient) to yield the 2-arylphenol intermediate.

Protocol: Oxidative Cyclization to Dibenzofuran

Causality: This step relies on a Pd(II)-catalyzed C-H activation/C-O bond formation.[10] An oxidant, such as tert-butyl peroxybenzoate, is required to facilitate the catalytic cycle, likely by reoxidizing a Pd(0) species back to the active Pd(II) state. The kinetic isotope effect suggests that C-H bond cleavage is the rate-limiting step.[10][11]

Table 3: Reagents for Dibenzofuran Synthesis

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquiv.
2-(3-Bromo-2-methoxyphenyl)phenol325.181.0325 mg1.0
Pd(OAc)₂224.500.122.5 mg0.1
Pyridine79.100.216 µL0.2
tert-Butyl peroxybenzoate194.232.0388 mg2.0
Toluene--10 mL-

Procedure:

  • To a sealed tube, add the 2-arylphenol intermediate, Pd(OAc)₂, and pyridine.

  • Add toluene, followed by tert-butyl peroxybenzoate.

  • Seal the tube and heat to 110 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography (Hexane/Ethyl Acetate gradient) to afford the substituted dibenzofuran.

Application Focus II: Synthesis of Carbazoles

Carbazoles are nitrogen-containing tricyclic heterocycles that form the core of many natural products and pharmaceuticals.[12] The synthetic strategy is analogous to the dibenzofuran synthesis, involving a Suzuki-Miyaura coupling to create a 2-aminobiphenyl scaffold, which then undergoes intramolecular C-N bond formation.

Carbazole_Workflow start1 (3-Bromo-2-methoxyphenyl) boronic acid suzuki Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base) start1->suzuki start2 ortho-Haloaniline start2->suzuki intermediate 2-Aminobiphenyl Intermediate suzuki->intermediate cyclization Step 2: Intramolecular C-N Bond Formation (e.g., Cadogan Reaction) intermediate->cyclization product Substituted Carbazole cyclization->product

Caption: Workflow for the synthesis of carbazoles.

Protocol: Synthesis of 2-Amino-x-bromo-y-methoxy-biphenyl

This protocol is a variation of the standard Suzuki coupling, tailored for coupling with an aniline derivative.

Table 4: Reagents for 2-Aminobiphenyl Synthesis

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquiv.
2-Bromoaniline172.021.0172 mg1.0
This compound230.851.3300 mg1.3
Pd₂(dba)₃915.720.0218 mg0.02
SPhos410.470.0833 mg0.08
K₃PO₄212.273.0637 mg3.0
Toluene/Water (10:1)--11 mL-

Procedure:

  • In a glovebox, add 2-bromoaniline, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos to a reaction vial.

  • Add the degassed toluene/water solvent mixture.

  • Seal the vial and remove it from the glovebox. Heat the reaction to 100 °C for 18 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the 2-aminobiphenyl product.

Protocol: Intramolecular Cyclization to Carbazole (Cadogan Reaction)

Causality: The Cadogan reaction is a classic method for carbazole synthesis. It involves the reductive cyclization of a nitrobiphenyl. Therefore, the starting material for the Suzuki coupling would be an o-halonitrobenzene instead of an o-haloaniline. The triethyl phosphite acts as both a reductant for the nitro group (to a reactive nitrene intermediate) and a promoter for the subsequent C-N bond formation.[13]

Table 5: Reagents for Carbazole Synthesis

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquiv.
4'-Bromo-2'-methoxy-2-nitrobiphenyl324.151.0324 mg1.0
Triethyl phosphite166.16-5 mLsolvent

(Note: The nitrobiphenyl is synthesized via Suzuki coupling of an o-halonitrobenzene with this compound, following the protocol in 4.1)

Procedure:

  • Place the 2-nitrobiphenyl derivative in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of triethyl phosphite, which serves as both reagent and solvent.

  • Heat the mixture to reflux (approx. 155-160 °C) under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite under high vacuum.

  • The crude residue can be purified by flash chromatography or recrystallization to yield the pure carbazole product.

References

Scale-Up Synthesis of (3-Bromo-2-methoxyphenyl)boronic acid: An Application Note for Pharmaceutical and Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Bromo-2-methoxyphenyl)boronic acid is a pivotal building block in contemporary organic synthesis, finding extensive application in the development of novel pharmaceutical and agrochemical agents. Its utility primarily lies in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the construction of complex biaryl and heteroaryl structures. This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of this compound. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations essential for transitioning from laboratory-scale to pilot-plant or industrial production.

Introduction: The Strategic Importance of this compound

Substituted phenylboronic acids are indispensable tools in modern medicinal and process chemistry. The specific substitution pattern of this compound, featuring a bromine atom and a methoxy group ortho to the boronic acid moiety, offers unique steric and electronic properties. This arrangement allows for selective and sequential cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules with tailored biological activities. The presence of the methoxy group can also influence the conformation of the final products, a critical aspect in drug design and molecular recognition.

The scale-up of organometallic reactions, particularly those involving highly reactive organolithium species, presents significant challenges. These include stringent requirements for anhydrous and inert conditions, precise temperature control to manage exothermic events, and robust procedures for work-up and purification to ensure high purity and yield of the final product. This guide addresses these challenges by providing a detailed, field-proven protocol grounded in established chemical engineering principles and safety best practices.

Mechanistic Rationale and Strategic Approach

The most direct and scalable synthetic route to this compound involves a lithium-halogen exchange reaction followed by borylation. This strategy leverages the selective monolithiation of a readily available starting material, 2,6-dibromoanisole, using an organolithium reagent such as n-butyllithium (n-BuLi).

The key steps in this transformation are:

  • Lithiation: At cryogenic temperatures, n-BuLi selectively replaces one of the bromine atoms of 2,6-dibromoanisole with a lithium atom. The ortho-methoxy group is believed to play a directing role in this process, stabilizing the resulting aryllithium intermediate through chelation. This selectivity is crucial for avoiding the formation of undesired side products.

  • Borylation: The in-situ generated aryllithium species, a potent nucleophile, is then quenched with a boron electrophile, typically a trialkyl borate such as triisopropyl borate. This reaction forms a boronate ester intermediate.

  • Hydrolysis: The boronate ester is subsequently hydrolyzed under acidic conditions during the aqueous work-up to yield the final this compound.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 2,6-Dibromoanisole C Aryllithium Intermediate A->C THF, -78 °C B n-Butyllithium (n-BuLi) B->C E Boronate Ester Intermediate C->E THF, -78 °C D Triisopropyl Borate D->E G This compound E->G Aqueous Work-up F Aqueous Acid (e.g., HCl) F->G

Caption: Synthetic workflow for this compound.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated fume hood or a walk-in hood, and appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and cryogenic gloves, must be worn.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightQuantityMolesNotes
2,6-Dibromoanisole38603-09-7265.93 g/mol 115 g0.432Starting material
n-Butyllithium (2.5 M in hexanes)109-72-864.06 g/mol 190 mL0.475 (1.1 eq)Pyrophoric reagent
Triisopropyl Borate5419-55-6188.08 g/mol 106 mL0.475 (1.1 eq)Moisture sensitive
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol 1.5 L-Main solvent
Hydrochloric Acid (2 M aqueous)7647-01-036.46 g/mol ~500 mL-For quench and hydrolysis
Toluene108-88-392.14 g/mol 500 mL-For extraction and azeotropic drying
Saturated Sodium Chloride Solution (Brine)--300 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As needed-Drying agent

Equipment:

  • 5 L jacketed glass reactor with a bottom outlet valve, equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Cryogenic cooling system capable of maintaining -78 °C.

  • Cannula and/or peristaltic pump for liquid transfers under inert atmosphere.

  • Large separatory funnel (5 L).

  • Rotary evaporator.

  • Vacuum oven.

Step-by-Step Procedure

Reaction Setup and Lithiation:

  • Drying and Inerting: Ensure the reactor is meticulously dried (e.g., oven-dried and assembled hot) and purged with dry nitrogen for at least one hour to establish an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging the Reactor: Charge the reactor with 2,6-dibromoanisole (115 g, 0.432 mol) and anhydrous tetrahydrofuran (1.0 L).

  • Cooling: Begin stirring and cool the reactor contents to an internal temperature of -78 °C to -70 °C using the cryogenic cooling system.

  • n-BuLi Addition: Slowly add the n-butyllithium solution (190 mL, 0.475 mol) to the stirred solution via the dropping funnel over a period of 1.5 to 2 hours. Crucially, maintain the internal temperature below -65 °C throughout the addition. An uncontrolled exotherm can lead to side reactions and a potential runaway reaction.[1][2]

  • Stirring: After the addition is complete, stir the resulting mixture at -78 °C for an additional hour to ensure complete monolithiation.

Borylation and Quench:

  • Borate Addition: While maintaining the temperature at -78 °C, add triisopropyl borate (106 mL, 0.475 mol) dropwise over approximately 1 hour. A slight exotherm may be observed, so careful monitoring and control of the addition rate are necessary.

  • Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M hydrochloric acid (~500 mL) via the dropping funnel. The addition should be controlled to keep the internal temperature below 20 °C. Vigorous gas evolution (butane) will occur initially.[3]

Work-up and Isolation:

  • Phase Separation: Transfer the quenched reaction mixture to a 5 L separatory funnel. Allow the layers to separate.

  • Extraction: Separate the aqueous layer and extract it with toluene (2 x 250 mL). Combine the organic layers (the initial THF solution and the toluene extracts).

  • Washing: Wash the combined organic layers with saturated brine (300 mL) to remove residual water-soluble impurities.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate, stir for 30 minutes, and then filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvents. This will yield a crude solid or a thick oil.

  • Crystallization: Add a minimal amount of hot toluene to the crude product to dissolve it. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. If crystallization is sluggish, scratching the inside of the flask with a glass rod can initiate the process.[4]

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold toluene, and then dry the product in a vacuum oven at 40-50 °C to a constant weight. A typical yield for this process is in the range of 75-85%.

Safety and Hazard Management

The scale-up of this synthesis involves several significant hazards that must be carefully managed.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with (3-Bromo-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using (3-Bromo-2-methoxyphenyl)boronic acid. As researchers and drug development professionals, you understand the criticality of efficient and high-yielding synthetic routes. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome common hurdles with this sterically hindered substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might be facing in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in very low or no yield. What are the primary factors I should investigate?

A1: Low yields with this substrate are common and typically stem from a combination of steric hindrance and electronic effects. The ortho-methoxy and meta-bromo substituents create a sterically demanding environment around the boronic acid moiety, which can significantly slow down key steps in the catalytic cycle.

Here's a prioritized checklist of parameters to re-evaluate:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for this transformation. The steric bulk of the substrate necessitates the use of specialized ligands that can promote the formation of the active catalytic species and facilitate both oxidative addition and reductive elimination.[1]

  • Base and Solvent System: The selection of the base and solvent is critical and interdependent.[2] An inappropriate combination can lead to poor reaction rates, catalyst decomposition, or unwanted side reactions.

  • Reaction Temperature and Time: Sterically hindered couplings often require more aggressive conditions (higher temperatures) to overcome the activation energy barriers.[1]

  • Reagent Quality and Reaction Setup: The purity of your boronic acid, aryl halide, and solvents is paramount. Additionally, ensuring strictly anaerobic (oxygen-free) conditions is crucial to prevent catalyst deactivation.

Q2: I'm observing significant amounts of a byproduct that appears to be the protodeboronated starting material (2-bromoanisole). How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with electron-rich or sterically hindered arylboronic acids.[3] It can be catalyzed by traces of palladium or occur under basic conditions, particularly in the presence of water.

Strategies to Mitigate Protodeboronation:

  • Use of Anhydrous Solvents: While some Suzuki protocols use aqueous bases, for a sensitive substrate like this, starting with rigorously dried, degassed solvents (e.g., toluene, dioxane) is advisable.[1]

  • Careful Base Selection: A moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often a good choice.[1] Stronger bases in protic solvents can accelerate protodeboronation.

  • Protecting the Boronic Acid: Conversion of the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from degradation. These esters then slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[3][4]

  • Potassium Trifluoroborate Salts: Converting the boronic acid to its corresponding potassium trifluoroborate salt (ArBF₃K) can enhance stability and reduce protodeboronation.[3]

Q3: The steric hindrance of this compound is clearly an issue. What specific catalyst/ligand systems are recommended for such challenging couplings?

A3: This is the most critical variable for your reaction. For sterically demanding substrates, you need ligands that are both bulky and electron-rich. These properties help to stabilize the active monoligated Pd(0) species and accelerate the rate-limiting steps of the catalytic cycle.

Recommended Ligand Classes:

  • Buchwald-type Biaryl Phosphine Ligands: These are the gold standard for many challenging couplings.[5] Excellent starting points include:

    • XPhos: Often a top performer for sterically hindered substrates.

    • SPhos: Another highly effective and commonly used ligand.

    • RuPhos: Particularly useful for hindered biaryl syntheses.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, leading to highly stable and active catalysts.[6][7] They are known to be effective for forming sterically congested biaryl compounds.

  • Specialized Ligands: For extremely challenging couplings leading to tetra-ortho-substituted biaryls, ligands like AntPhos or BI-DIME have shown superior performance.[1][8]

A logical progression for troubleshooting is to start with a second-generation Buchwald palladacycle precatalyst, such as XPhos Pd G2 or G3, which are air-stable and highly efficient at generating the active catalyst.

In-Depth Technical Guide & Protocols

Understanding the Challenge: Steric and Electronic Effects

The core difficulty with this compound lies in its substitution pattern. The ortho-methoxy group provides significant steric bulk, which can hinder the approach of the boronic acid to the palladium center during the crucial transmetalation step. Some studies suggest that the oxygen of an ortho-methoxy group can have a beneficial chelating effect with the metal center in the transition state, potentially influencing selectivity, though this is highly system-dependent.[9][10]

dot digraph "Suzuki_Catalytic_Cycle" { graph [fontname="Arial", fontsize=12, label="Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle", labelloc=b, labeljust=c]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)-X\n(Ln)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(Ar'-B(OR)2)", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_Ar [label="Ar-Pd(II)-Ar'\n(Ln)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Pd0 -> OxAdd [label=" Slowed by bulky ligands"]; OxAdd -> PdII; PdII -> Transmetal [label=" Rate-limiting for\nhindered substrates"]; Transmetal -> PdII_Ar; PdII_Ar -> RedElim [label=" Hindered by ortho-subs"]; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst regeneration"]; } dot Caption: Key steps potentially impeded by steric hindrance.

Recommended Starting Protocol for Optimization

This protocol is designed as a robust starting point. Optimization will likely be necessary for your specific aryl halide coupling partner.

Materials:

  • This compound

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and finely powdered K₃PO₄ (3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2-4 hours). Reactions with hindered substrates may require 12-24 hours for completion.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Troubleshooting Flowchart

If the initial protocol fails, use the following decision tree to guide your optimization strategy.

dot digraph "Troubleshooting_Flowchart" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield (<50%) with\nInitial Protocol", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="Check Starting Material\nPurity & Integrity"]; Increase_Temp [label="Increase Temperature\n(e.g., to 120-140°C in xylenes)"]; Change_Ligand [label="Change Ligand System\n(e.g., try SPhos or an NHC-based catalyst)"]; Change_Base [label="Change Base\n(try t-BuOK or Cs₂CO₃)"]; Change_Solvent [label="Change Solvent\n(e.g., t-BuOH/Toluene)"]; Protect_BA [label="Protect Boronic Acid\n(Convert to MIDA or pinacol ester)"]; Success [label="Improved Yield", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_SM; Check_SM -> Increase_Temp [label="If SMs are pure"]; Increase_Temp -> Change_Ligand [label="If no improvement"]; Change_Ligand -> Change_Base [label="If still low yield"]; Change_Base -> Change_Solvent; Change_Solvent -> Protect_BA [label="If protodeboronation is major issue"]; Protect_BA -> Success; Increase_Temp -> Success [label="Yield Improves"]; Change_Ligand -> Success [label="Yield Improves"]; Change_Base -> Success [label="Yield Improves"]; } dot Caption: A systematic approach to optimizing reaction conditions.

Data Summary: Conditions for Hindered Suzuki Couplings

The following table summarizes conditions that have proven effective for Suzuki-Miyaura couplings involving sterically hindered substrates, providing a reference for your optimization efforts.

Catalyst SystemBaseSolventTemperature (°C)Key AdvantagesReference
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O60-100Broad applicability, high efficiency for hindered substrates.[3]
Pd(OAc)₂ / SPhosK₃PO₄Toluene100-110Excellent for many hindered aryl bromides and chlorides.[5][11]
Pd-NHC Complexest-BuOKDioxane80-110High thermal stability, effective for tetra-ortho-substituted biaryls.[6][7]
Pd/BI-DIMEK₃PO₄Toluene110Specifically designed for extremely hindered substrates.[12]
Pd-AntPhosK₃PO₄Xylenes140Effective for demanding aryl-alkyl couplings.[8]

References

Side reactions of (3-Bromo-2-methoxyphenyl)boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Bromo-2-methoxyphenyl)boronic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that while this reagent is a valuable building block, its unique structure—featuring both a halogen and a sterically demanding ortho-methoxy group—presents specific challenges in cross-coupling reactions. This guide is structured as a series of frequently asked questions and troubleshooting protocols to directly address the common side reactions and experimental hurdles you may encounter. Our goal is to explain the causality behind these issues and provide field-proven, robust solutions to ensure the success and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the primary culprits?

Low yields with this substrate are typically traced back to three core issues stemming from its structure:

  • Protodeboronation: This is the most common side reaction where the boronic acid functional group [-B(OH)₂] is replaced by a hydrogen atom, yielding 2-bromoanisole as a byproduct.[1][2] This process is often accelerated by strong bases, high temperatures, and the presence of water.[3][4]

  • Homocoupling: The formation of a symmetrical biaryl (2,2'-dimethoxy-3,3'-dibromobiphenyl) from the coupling of two molecules of the boronic acid. This is frequently caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[3][5]

  • Slow Reaction Kinetics: The methoxy group at the ortho position creates significant steric hindrance.[3][6] This bulkiness can impede critical steps in the catalytic cycle, such as transmetalation and reductive elimination, leading to incomplete conversion.[3] A slow desired reaction gives more time for side reactions like protodeboronation to occur.

Addressing these three factors systematically is the key to improving your reaction outcomes.

Q2: I've confirmed that protodeboronation is my major side reaction. How can I specifically prevent the formation of 2-bromoanisole?

Protodeboronation is the protonolysis of the carbon-boron bond and is a well-known challenge with arylboronic acids.[1] The presence of water, which acts as the proton source, is a primary driver of this side reaction.[3]

Key Strategies to Minimize Protodeboronation:

  • Employ Anhydrous Conditions: Since water is the proton source, switching to anhydrous solvents and reagents can dramatically reduce this side reaction.[3] Ensure your solvents are thoroughly dried and degassed.

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[3][7] Consider replacing strong bases like NaOH or K₃PO₄ with milder alternatives such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3]

  • Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate.[8] MIDA boronates are particularly useful as they are exceptionally stable and participate in "slow-release" cross-coupling, maintaining a low concentration of the reactive boronic acid in situ and minimizing decomposition.[8]

The diagram below illustrates how the desired Suzuki-Miyaura pathway competes with the protodeboronation side reaction.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Side Reaction A Ar-B(OH)₂ B Base Activation [Ar-B(OH)₃]⁻ A->B Base F Ar-B(OH)₂ C Transmetalation with LₙPd(II)-Ar' B->C Slowed by steric hindrance D Reductive Elimination C->D E Ar-Ar' (Product) D->E G Protonolysis (H₂O, Base, Heat) F->G [H⁺] source (e.g., H₂O) H Ar-H (Byproduct) G->H

Caption: Competing reaction pathways for this compound.

Q3: My reaction is clean, but extremely slow and never reaches full conversion. How do I address the steric hindrance from the ortho-methoxy group?

Steric hindrance is a major kinetic barrier for this substrate.[3][6] The solution lies in choosing a catalyst system specifically designed to overcome this challenge.

  • Use Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective. You need ligands that accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[3] Buchwald-type biarylphosphine ligands are the gold standard for sterically demanding couplings.[3]

  • Consider Robust Precatalysts: Ensure your palladium source is active. Modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) are often more reliable and air-stable than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]

Ligand TypeExamplesEfficacy with Hindered Substrates
Monodentate Trialkylphosphines PCy₃, P(t-Bu)₃Moderate; can be effective but often require higher temperatures.
Buchwald Biarylphosphines SPhos, XPhos, RuPhosExcellent ; specifically designed for hindered substrates, promoting fast reductive elimination.[3]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery effective; offer high thermal stability and activity.
Triphenylphosphine (PPh₃) PPh₃Poor; generally not recommended for sterically challenging couplings.[9]
Q4: How important is it to degas my reaction, and what is the best way to do it?

It is critically important . The presence of molecular oxygen can lead to oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid.[3][5] An inert atmosphere (Argon or Nitrogen) must be maintained throughout the reaction setup and duration.

Recommended Degassing Techniques:

  • Freeze-Pump-Thaw: The most rigorous method for removing dissolved oxygen, suitable for thermally stable solvents. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.

  • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. This is a simpler and often sufficient method for most applications. Ensure the gas outlet is properly vented.

Troubleshooting Guides & Protocols

Protocol 1: Recommended General Procedure for Suzuki-Miyaura Coupling

This protocol is optimized for a sterically hindered substrate like this compound.

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), your aryl halide coupling partner (1.0 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with Argon or Nitrogen for 5-10 minutes by inserting an inlet needle connected to the gas line and an outlet needle.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the biarylphosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction Execution: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

Troubleshooting Logic Tree

If you encounter issues, follow this diagnostic workflow to identify and solve the problem.

G Start Low Yield or Reaction Failure Check1 Analyze Crude Mixture: What byproducts are present? Start->Check1 PathA Major Byproduct: 2-Bromoanisole (Protodeboronation) Check1->PathA Protodeboronation Product Found PathB Major Byproduct: Homocoupled Dimer (Ar-B(OH)₂ + Ar-B(OH)₂) Check1->PathB Homocoupling Product Found PathC Mainly Unreacted Starting Material Check1->PathC No Conversion SolA1 Switch to anhydrous solvent and dry reagents. PathA->SolA1 SolA2 Use milder base (KF, K₂CO₃). PathA->SolA2 SolA3 Use lower temperature. PathA->SolA3 SolB1 Improve solvent degassing (Freeze-Pump-Thaw). PathB->SolB1 SolB2 Ensure inert atmosphere is maintained throughout. PathB->SolB2 SolC1 Use bulky biarylphosphine ligand (XPhos, SPhos). PathC->SolC1 SolC2 Increase reaction temperature or time. PathC->SolC2 SolC3 Verify catalyst activity; use fresh precatalyst. PathC->SolC3

References

Technical Support Center: Optimizing Reaction Conditions for (3-Bromo-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Bromo-2-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is to address the specific challenges encountered when using this sterically hindered reagent in, primarily, Suzuki-Miyaura cross-coupling reactions.

The structure of this compound, with a methoxy group positioned ortho to the boronic acid and a bromine atom meta, presents unique challenges and opportunities in synthesis. The steric hindrance imposed by the ortho-methoxy group can significantly slow down key steps in the catalytic cycle, such as transmetalation.[1][2] This guide provides the expertise-driven insights needed to overcome these hurdles and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during experiments with this compound in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction is failing, showing low to no product conversion. What are the first things I should check?

A1: Failure in Suzuki-Miyaura couplings involving sterically hindered reagents like this compound typically stems from suboptimal catalyst systems or reaction conditions. The steric bulk near the reactive site demands a more tailored approach than standard protocols.[1][3]

Here is a breakdown of the critical parameters to assess:

  • Catalyst & Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[3] The key is to use a catalyst system that is both highly active and can accommodate the steric bulk.

    • Expertise & Experience: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, but with hindered boronic acids, transmetalation can also be sluggish. Bulky, electron-rich phosphine ligands are essential as they accelerate both the oxidative addition and the subsequent reductive elimination, while also stabilizing the active Pd(0) species.[1][3]

    • Recommendation: Employ palladium precatalysts combined with Buchwald-type biarylphosphine ligands. These systems are designed to generate a highly reactive, low-coordinate Pd(0) species in situ. See the table below for specific recommendations.

  • Base Selection: The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[4][5] A boronic acid must be converted to a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) to effectively transfer its organic group to the palladium center.[5]

    • Expertise & Experience: For sterically hindered boronic acids, a stronger base is often required to drive the equilibrium towards the active boronate. However, an overly strong base in the presence of water can promote competitive protodeboronation (see Q2).

    • Recommendation: Finely powdered potassium phosphate (K₃PO₄) is an excellent first choice.[1] Cesium carbonate (Cs₂CO₃) is also highly effective, particularly in challenging couplings.[6] Ensure the base is anhydrous and finely ground to maximize its surface area and reactivity.

  • Solvent and Temperature: Sluggish reactions require more forcing conditions.

    • Expertise & Experience: Aprotic polar solvents are generally preferred. Dioxane, toluene, and THF are common choices. The addition of water (e.g., dioxane/water 4:1) can sometimes accelerate the reaction, in part by helping to dissolve the inorganic base.[7]

    • Recommendation: Start with toluene or dioxane at a higher temperature (e.g., 90-110 °C).[8] Monitor the reaction progress; prolonged heating can lead to degradation, so finding the optimal balance is key.

  • Inert Atmosphere and Reagent Purity: Oxygen can deactivate the catalyst through oxidation of the phosphine ligands and can also promote the unwanted homocoupling of the boronic acid.[1]

    • Trustworthiness: A self-validating protocol demands rigorous exclusion of oxygen. Ensure your solvents are properly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.[1] Check the purity of your boronic acid; impurities can inhibit the catalyst.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Precursors that readily form the active Pd(0) species.
Ligands XPhos, SPhos, RuPhosBulky, electron-rich Buchwald ligands that promote fast catalytic turnover for hindered substrates.[3]
Precatalysts XPhos-Pd-G2/G3, SPhos-Pd-G2/G3Air-stable and reliable for generating the active catalyst, improving reproducibility.[7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic bases are preferred. Must be anhydrous and finely powdered.[1][6][9]
Solvent Toluene, 1,4-Dioxane, THF/WaterAprotic solvents are standard. A small amount of water can be beneficial but may increase protodeboronation risk.[7]
Q2: I am observing significant side products, specifically homocoupling (biaryl of boronic acid) and protodeboronation (loss of the boronic acid group). How can I minimize these?

A2: These side reactions are common pitfalls, especially when pushing conditions for a difficult coupling.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or certain palladium catalyst systems.[1]

    • Mitigation Strategy:

      • Rigorous Degassing: The most critical step is to ensure your reaction is free of oxygen.[1]

      • Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[3]

      • Catalyst Choice: Experiment with different ligands, as some may be more prone to promoting homocoupling than others.[3]

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid with a hydrogen atom. It is often catalyzed by residual palladium and facilitated by water and base.[3]

    • Mitigation Strategy:

      • Anhydrous Conditions: Where possible, using anhydrous solvents and bases can minimize this pathway. However, note that some water is often necessary for the base to be effective.[3]

      • Choice of Base: Avoid overly harsh basic conditions if possible. While a strong base is needed, a very high concentration combined with extended reaction times at high temperatures can exacerbate the issue.

      • Protecting Group: For extremely challenging cases, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which are generally more resistant to protodeboronation.[7][10]

Q3: What is the best way to handle and store this compound?

A3: Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during reaction setup, it means the reagent's weight may not perfectly correspond to the active monomeric acid.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator.

  • Handling: Avoid prolonged exposure to air and moisture. Weigh it out quickly and seal the container immediately.

  • Quality Check: If the reagent is old or has been stored improperly, its quality may be compromised. It is good practice to run a control reaction with a known, reliable substrate pair to validate your reaction conditions and catalyst system if you suspect a reagent issue.[7]

Q4: How can I effectively purify my final product and remove residual palladium and boron-containing impurities?

A4: Proper purification is critical to obtaining a clean final product. A multi-step approach is usually required.[12]

  • Aqueous Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then brine. This removes the bulk of the inorganic base and salts.[1][12]

  • Removal of Boron Impurities: Unreacted boronic acid and its byproducts can sometimes be removed with an alkaline wash. Washing the organic layer with a dilute NaOH solution can convert the acidic boronic species into their water-soluble boronate salts.[11] Caution: If your product contains base-sensitive functional groups (e.g., esters), this method should be used with care or avoided.[4][11]

  • Flash Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and homocoupled byproducts.[1][12]

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: Use a solvent system determined by TLC analysis, typically a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. An Rf value of 0.2-0.4 for the product is ideal for good separation.[12]

  • Recrystallization: If the final product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[12]

Visualizations & Protocols

Diagrams

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Slowed by e⁻ rich ArX Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar Boronate Ar'-B(OH)₃⁻ (Activated Boronic Acid) Boronate->Transmetal Hindered by ortho-substituents RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Starting Material) ArX->OxAdd Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Failure: Low or No Conversion CheckCatalyst Is the Catalyst/Ligand System Optimized for Hindered Substrates? Start->CheckCatalyst UseBuchwald Action: Switch to a Buchwald Precatalyst + Ligand (e.g., XPhos-Pd-G3) CheckCatalyst->UseBuchwald No CheckBase Is the Base Strong Enough and Properly Prepared? CheckCatalyst->CheckBase Yes UseBuchwald->CheckBase UseK3PO4 Action: Use Finely Powdered, Anhydrous K₃PO₄ or Cs₂CO₃ CheckBase->UseK3PO4 No CheckConditions Are Conditions Forcing Enough? CheckBase->CheckConditions Yes UseK3PO4->CheckConditions IncreaseTemp Action: Increase Temperature (90-110 °C) and Ensure Proper Degassing CheckConditions->IncreaseTemp No Success Problem Solved CheckConditions->Success Yes IncreaseTemp->Success

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol uses a robust Buchwald-type precatalyst system effective for challenging substrates.[1]

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol% with Pd₂(dba)₃, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Purification Workflow

This workflow is a standard procedure for isolating products from Suzuki-Miyaura reactions.[12]

  • Initial Quench & Filtration: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate). If significant solids are present, filter the mixture through a pad of Celite®, washing the pad with additional solvent.

  • Aqueous Extraction: Transfer the organic solution to a separatory funnel. Wash sequentially with:

    • Water (2x) to remove the bulk of inorganic salts.

    • Saturated aqueous sodium chloride (brine) (1x) to break up any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Final Purification:

    • For non-crystalline products or complex mixtures: Purify the crude material using flash column chromatography on silica gel.[12]

    • For solid products: If the crude product is a solid and relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be performed to achieve high purity.[12]

References

Technical Support Center: Troubleshooting Failed Reactions with (3-Bromo-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (3-Bromo-2-methoxyphenyl)boronic acid. This guide, structured in a question-and-answer format, addresses common failures and offers scientifically-grounded solutions to optimize your experimental outcomes. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested advice to help you navigate the complexities of this specific reagent.

The structure of this compound presents a unique combination of steric and electronic factors that can influence its reactivity. The ortho-methoxy group introduces significant steric bulk around the boronic acid moiety, which can hinder key steps in the catalytic cycle. Simultaneously, its electronic properties can affect the Lewis acidity of the boron center and the overall reaction kinetics. This guide will dissect these challenges and provide actionable strategies.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction shows low to no conversion of starting materials. What are the primary suspects?

A1: Failure to achieve conversion typically points to one of three core areas: the quality of the boronic acid, the activity of the catalyst system, or suboptimal reaction conditions. Given the specific structure of this compound, steric hindrance is a primary challenge.

Troubleshooting Workflow:

  • Assess Boronic Acid Quality: Boronic acids are susceptible to degradation over time, primarily through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) and formation of anhydride trimers (boroxines).

    • Action: Verify the purity of your boronic acid. Consider using a fresh batch or repurifying the existing stock. For analytical confirmation, techniques like HPLC-MS can be employed.

    • Causality: The presence of impurities or degradation products reduces the concentration of the active reagent, leading to lower yields. Protodeboronation is an undesired side reaction that consumes the boronic acid.

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be inefficient for sterically demanding substrates. The bulky ortho-methoxy group on your boronic acid requires a more robust catalyst system to facilitate the transmetalation step.

    • Action: Switch to a catalyst system known for coupling hindered substrates. This typically involves using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Air-stable pre-catalysts (e.g., XPhos Pd G3) are also excellent choices for ensuring the presence of the active Pd(0) species.

    • Causality: Bulky ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species and facilitate the reductive elimination step, which can be slowed by steric congestion.

  • Optimize Reaction Conditions (Base & Solvent): The choice of base and solvent is critical and interdependent. A weak base may not sufficiently activate the boronic acid for transmetalation.

    • Action: Screen a panel of bases and solvents. For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. Anhydrous solvent systems (e.g., dioxane, toluene, or THF) are often preferred to minimize protodeboronation, although in some cases, a small amount of water can be beneficial.

    • Causality: The base's primary role is to activate the boronic acid by converting it to the more nucleophilic boronate species [R-B(OH)₃]⁻, which then undergoes transmetalation with the palladium complex. The solvent influences the solubility of reagents and the stability of catalytic intermediates.

Q2: I'm observing a significant amount of a byproduct that appears to be 2-bromoanisole. What is happening and how can I prevent it?

A2: The formation of 2-bromoanisole is a classic sign of protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond. This reaction is often competitive with the desired cross-coupling and is influenced by factors like pH, temperature, and the presence of protic sources.

Technical Support Center: Troubleshooting and Prevention of Deboronation for (3-Bromo-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative protocols for a common challenge encountered with (3-Bromo-2-methoxyphenyl)boronic acid: unwanted deboronation. As a substituted, electron-rich arylboronic acid, this valuable building block requires careful handling to ensure its integrity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This document is structured to help you diagnose issues, understand the underlying chemical principles, and implement robust solutions in your laboratory work.

Section 1: Understanding the Problem - Deboronation FAQs

This section addresses the fundamental questions surrounding the instability of this compound.

Q1: What is deboronation, and why is it a significant problem in my synthesis?

A: Deboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] For your specific reagent, this converts this compound into the byproduct 2-bromo-1-methoxybenzene. This process is problematic for several reasons:

  • Yield Reduction: It consumes your starting material, directly lowering the potential yield of your desired coupled product.

  • Stoichiometry Imbalance: It alters the precise ratio of your coupling partners, which can negatively impact catalytic cycle efficiency.

  • Purification Challenges: The deboronated byproduct often has similar chromatographic properties to the starting materials or the desired product, complicating purification.

Q2: What are the primary chemical pathways that cause deboronation?

A: There are two main pathways you should be aware of:

  • Protodeboronation: This is the most common mechanism, involving the protonolysis of the C-B bond.[1] It is highly dependent on the reaction pH and can be catalyzed by either acids or, more frequently in the context of Suzuki couplings, bases.[1][2] Under the basic conditions required for Suzuki reactions, the boronic acid [ArB(OH)₂] forms a more reactive tetrahedral boronate species [[ArB(OH)₃]⁻], which then reacts with a proton source (typically water) to yield the unwanted arene.[1][3]

  • Oxidative Deboronation: This pathway involves the reaction of the boronic acid with oxygen or other reactive oxygen species (ROS), leading to the formation of a phenol (in this case, 3-Bromo-2-methoxyphenol) and boric acid.[4][5][6] This is why maintaining an inert atmosphere during your reaction is critical.[7]

Q3: Why does this compound seem particularly prone to this issue?

A: The susceptibility of this specific molecule is due to its electronic properties. The methoxy (-OCH₃) group at the ortho position is electron-donating through resonance. This increases the electron density on the aromatic ring, which can influence the stability of the C-B bond. While the relationship between electronic effects and protodeboronation rates is complex, both highly electron-rich and electron-deficient arylboronic acids can exhibit accelerated decomposition.[8][9] In this case, the increased electron density can make the ipso-carbon more susceptible to protonation, facilitating the cleavage of the C-B bond under basic conditions.

Q4: How exactly does pH influence the stability of my boronic acid?

A: The pH of the reaction medium is arguably the most critical factor. It governs the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species.[3]

  • Acidic to Neutral pH: The stable, neutral form ArB(OH)₂ dominates.

  • Basic pH (pH > pKa): The equilibrium shifts towards the formation of the tetrahedral boronate, [ArB(OH)₃]⁻. This species is significantly more nucleophilic and is the active participant in the desired transmetalation step of the Suzuki coupling.[10] However, it is also the species most susceptible to protodeboronation.[3] Therefore, the choice of base is a delicate balance: it must be strong enough to promote the catalytic cycle but not so strong that it excessively accelerates the undesired deboronation.

Section 2: Troubleshooting Guide - When Your Reaction Encounters Problems

This section is formatted as a series of common experimental observations and provides a logical workflow to diagnose the root cause.

Scenario 1: "My crude NMR/LC-MS analysis shows a significant peak corresponding to 2-bromo-1-methoxybenzene. What is the primary cause?"

This is a classic signature of protodeboronation . The C-B bond has been cleaved and replaced by a proton from the reaction medium.

Troubleshooting Steps:

  • Evaluate Your Base: Are you using a strong base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)? These strong bases create a high concentration of the reactive boronate anion, accelerating protodeboronation.[7]

    • Solution: Switch to a milder base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent alternatives that provide sufficient basicity for the catalytic cycle while minimizing deboronation.[7][11]

  • Check Your Solvent System: Are you using aqueous conditions? Water is the primary proton source for this side reaction.[7]

    • Solution: Minimize the water content or switch to anhydrous conditions if your catalyst system allows. Ensure your organic solvents are properly dried before use.

  • Assess Reaction Temperature and Time: High temperatures and long reaction times provide more opportunity for the decomposition to occur.

    • Solution: Try lowering the reaction temperature. If the reaction is sluggish at lower temperatures, you may need a more active catalyst system (see Scenario 2) that can achieve full conversion more quickly.

Scenario 2: "My reaction yield is very low. I see unreacted starting material and some deboronated byproduct."

This indicates that the rate of deboronation is competitive with the rate of your desired Suzuki-Miyaura coupling. The goal is to make the coupling reaction kinetically favored.

Troubleshooting Steps:

  • Verify Catalyst Activity: Is your palladium source active? Has the ligand been properly stored?

    • Solution: Ensure your catalyst and ligands are fresh. Use a modern, air-stable precatalyst (e.g., a Buchwald palladacycle) which is designed for high activity and can accelerate the desired coupling, thereby outcompeting the deboronation.[7]

  • Confirm an Inert Atmosphere: Oxygen can lead to the formation of palladium black and catalyst decomposition, slowing your reaction and allowing more time for protodeboronation.[7]

    • Solution: Ensure your solvents are thoroughly degassed (e.g., via sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.

  • Re-evaluate Base and Temperature: As in Scenario 1, an overly strong base or excessive heat can favor the decomposition pathway.

    • Solution: Implement the solutions from Scenario 1: use a milder base and the lowest effective temperature.

Scenario 3: "My analysis shows the presence of 3-Bromo-2-methoxyphenol. Where did this come from?"

The formation of a phenol is a clear indicator of oxidative deboronation .[4][5]

Troubleshooting Steps:

  • Improve Inert Atmosphere Technique: This is the most likely culprit. Trace amounts of oxygen are reacting with your boronic acid.

    • Solution: Re-evaluate your degassing procedure. Ensure all glassware is oven- or flame-dried to remove adsorbed water and air. Use Schlenk line or glovebox techniques for the most sensitive reactions.

  • Check Reagent Purity: Peroxides in etheric solvents (like THF or dioxane) can also act as oxidants.

    • Solution: Use freshly distilled or inhibitor-free solvents from a sealed bottle. Test for peroxides if the solvent has been stored for an extended period.

Section 3: Prevention Strategies & Optimized Protocols

Proactive measures are the most effective way to manage deboronation. This section provides detailed protocols for minimizing decomposition.

Strategy 1: Optimizing Suzuki-Miyaura Reaction Conditions

The most direct approach is to fine-tune the reaction parameters to favor the cross-coupling pathway.

This protocol is designed to minimize protodeboronation by using a moderately weak base under carefully controlled conditions.

Reagents & Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (or other suitable palladacycle precatalyst, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/H₂O (5:1 ratio, 6 mL), thoroughly degassed

  • Oven-dried reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vial, add the aryl halide, this compound, XPhos Pd G3 precatalyst, and K₃PO₄.

  • Seal the vial with a septum cap and purge with inert gas for 5-10 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the vial in a preheated heating block or oil bath set to 80-90 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Impact of Base Selection on Deboronation

BasepKa (Conjugate Acid)Typical ConditionsRelative Risk of Protodeboronation
NaOH~15.7Aqueous/Alcohol, RT-100°CVery High
K₂CO₃10.3Aqueous/Organic, 80-110°CModerate
K₃PO₄12.3Aqueous/Organic, 80-110°CLow to Moderate
KF3.2Anhydrous, 80-110°CLow

This table provides a qualitative guide. Optimal conditions are substrate-dependent.

Strategy 2: The Boronate Ester "Masking" Approach

Converting the boronic acid to a more stable derivative is a powerful strategy.[5] Boronate esters, such as pinacol or MIDA esters, are more robust against deboronation.[9][12] They act as "slow-release" agents, hydrolyzing in situ to generate a low, steady concentration of the active boronic acid, which is immediately consumed in the catalytic cycle.[13][14]

Diethanolamine adducts are often highly crystalline, air-stable solids that are easy to handle and purify, making them excellent surrogates for the often less stable free boronic acids.[7][15]

Reagents & Materials:

  • This compound (1.0 g, 1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Suitable solvent (e.g., Toluene or a Toluene/Hexane mixture)

  • Stir bar and flask

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the this compound in a minimal amount of the chosen solvent in a flask with a stir bar.

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A white precipitate will typically form. Continue stirring the resulting slurry for 15-30 minutes at room temperature.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent (e.g., hexane) and dry under vacuum.

  • This stable diethanolamine adduct can now be weighed and used directly in Suzuki coupling reactions, typically under conditions that facilitate its hydrolysis back to the boronic acid (e.g., in protic solvents).[15]

Strategy 3: Proper Storage and Handling

Long-term stability starts before the reaction begins.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated.[16] Boronic acids can be susceptible to slow degradation upon exposure to moisture and air.[17]

  • Handling: Weigh out the reagent quickly and in a dry environment. Do not leave the container open to the atmosphere for extended periods. Always handle in accordance with good laboratory safety practices.[18]

Section 4: Visualizing the Chemistry

Understanding the mechanisms and workflows visually can aid in rapid comprehension and decision-making.

Deboronation_Mechanism cluster_equilibrium Fast Equilibrium cluster_cleavage Rate-Limiting Cleavage ArBOH2 Ar-B(OH)₂ (Trigonal) ArBOH3 [Ar-B(OH)₃]⁻ (Tetrahedral, Reactive) ArBOH2->ArBOH3 + OH⁻ ArH Ar-H (Deboronated Byproduct) ArBOH3->ArH Slow Protonolysis H2O H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation mechanism.

Troubleshooting_Workflow Start Low Yield & Deboronated Byproduct Check_Byproduct Identify Byproduct Type Start->Check_Byproduct Check_Conditions Review Reaction Conditions Start->Check_Conditions Byproduct_Arene Arene (Ar-H) Check_Byproduct->Byproduct_Arene Protodeboronation Byproduct_Phenol Phenol (Ar-OH) Check_Byproduct->Byproduct_Phenol Oxidative Deboronation Sol_Temp Lower Reaction Temperature Check_Conditions->Sol_Temp Sol_Catalyst Use More Active Catalyst System Check_Conditions->Sol_Catalyst Sol_Ester Convert to Boronate Ester (Pinacol, MIDA, etc.) Check_Conditions->Sol_Ester Sol_Base Switch to Milder Base (e.g., K₃PO₄) Byproduct_Arene->Sol_Base Sol_Inert Improve Inert Atmosphere (Degas Solvents) Byproduct_Phenol->Sol_Inert Sol_Base->Sol_Ester If problem persists

Caption: Troubleshooting workflow for failed Suzuki couplings.

References

Technical Support Center: Catalyst Poisoning in Reactions with (3-Bromo-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of palladium-catalyzed cross-coupling reactions, specifically when utilizing (3-Bromo-2-methoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges with catalyst performance and reaction efficiency. Here, we will delve into common issues, their underlying causes, and provide robust troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. What are the primary issues to investigate?

When a Suzuki-Miyaura coupling reaction fails to proceed as expected, a systematic evaluation of the reaction components and conditions is crucial. The primary culprits are often related to catalyst activity, the stability of the boronic acid, and the presence of oxygen.

  • Catalyst Inactivity: The palladium catalyst, whether a Pd(0) or Pd(II) source, is the heart of the reaction. Its inactivity can stem from impurities in the reagents or solvents.[1][2] Ensure that all materials are of high purity and that solvents are appropriately degassed to prevent the oxidation of the active catalyst.[1]

  • Protodeboronation: this compound, like many boronic acids, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4] This is particularly prevalent in aqueous and basic conditions.[3]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the phosphine ligands and the formation of inactive palladium oxides.[1][4] It can also promote the unwanted homocoupling of the boronic acid.[4][5] Rigorous degassing of solvents and maintaining an inert atmosphere are critical.[5][6]

Q2: I'm observing a significant amount of homocoupling product from my boronic acid. What causes this and how can it be minimized?

The formation of a biaryl product derived from the dimerization of this compound is a common side reaction known as homocoupling. This is primarily driven by the presence of oxygen and Pd(II) species in the reaction mixture.[4][5]

Mitigation Strategies:

StrategyRationaleRecommended Action
Rigorous Degassing Removes dissolved oxygen, which promotes the oxidative pathway leading to homocoupling.[4][5]Sparge solvents with an inert gas (e.g., argon or nitrogen) for 30-60 minutes prior to use.
Use of a Pd(0) Source Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, bypasses the need for in-situ reduction of a Pd(II) source, a step that can sometimes be inefficient and lead to side reactions.[4][5]Consider using a Pd(0) precatalyst directly.
Appropriate Ligand Choice Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling by accelerating the reductive elimination step.[5]Employ ligands such as SPhos, XPhos, or RuPhos.
Troubleshooting Guide: Catalyst Poisoning

Catalyst poisoning occurs when impurities or reaction components bind to the palladium center, inhibiting its catalytic activity.[2]

Issue 1: The reaction stalls after initial conversion.

A common observation is that the reaction proceeds initially but then stops before reaching completion. This often points to the gradual deactivation of the catalyst.

Potential Causes and Solutions:

  • Inhibition by the Product: The methoxy group in the product molecule can sometimes coordinate to the palladium center, leading to product inhibition. While less common, it can slow down the catalytic cycle.

  • Impurity Accumulation: Trace impurities in the starting materials or solvents can accumulate over the course of the reaction, eventually poisoning the catalyst.[2]

dot graph TD { subgraph "Troubleshooting Stalled Reactions" A[Reaction Stalls] --> B{Check for Catalyst Deactivation}; B --> C[Identify Potential Poisons]; C --> D["Impurity in Reagents/Solvents"]; C --> E["Product Inhibition"]; D --> F["Purify Starting Materials"]; E --> G["Use Bulky Ligands to Minimize Coordination"]; F --> H[Re-run Reaction]; G --> H; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A B C D E F G H; edge [color="#4285F4"]; }

Troubleshooting a Stalled Reaction.

Issue 2: No reaction is observed from the start.

If there is no product formation from the beginning, it is likely that the catalyst was never active or was immediately poisoned.

Potential Causes and Solutions:

  • Gross Contamination: Significant levels of catalyst poisons in the starting materials or solvents. Common poisons include sulfur compounds, and excess halide ions.[7]

  • Poor Quality Reagents: The boronic acid may have degraded, or the palladium catalyst may be of poor quality.

Advanced Topics
The "2-Methoxy" Effect: Steric Hindrance and Electronic Factors

The ortho-methoxy group in this compound introduces both steric bulk and electronic effects that can influence the reaction.

  • Steric Hindrance: The methoxy group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step.[5] This can slow down the reaction rate. To overcome this, the use of bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) is often necessary to promote the desired catalytic cycle.[1][5]

  • Electronic Effects: The electron-donating nature of the methoxy group can make the aryl bromide less reactive towards oxidative addition.[4]

Managing Protodeboronation

Protodeboronation is a significant challenge, especially with electron-rich or sterically hindered boronic acids.[3]

Strategies to Minimize Protodeboronation:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry.[6]

  • Choice of Base: Use a non-aqueous base like K₃PO₄ in an anhydrous solvent.[6]

  • Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can release the boronic acid slowly under the reaction conditions.[3][5]

dot graph TD { subgraph "Minimizing Protodeboronation" A[Protodeboronation Observed] --> B{Identify Cause}; B --> C["Excess Water"]; B --> D["Inappropriate Base"]; B --> E["Inherent Instability of Boronic Acid"]; C --> F["Use Anhydrous Solvents/Reagents"]; D --> G["Switch to a Non-Aqueous Base (e.g., K3PO4)"]; E --> H["Convert to a More Stable Derivative (e.g., Pinacol Ester)"]; F --> I[Re-run Reaction]; G --> I; H --> I; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A B C D E F G H I; edge [color="#34A853"]; }

Decision tree for addressing protodeboronation.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl halide.

  • Reaction Setup: To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[5] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][6]

  • Purification: Purify the crude product by flash column chromatography.[5]

Protocol 2: Preparation of a Diethanolamine Adduct for Improved Stability

Complexing the boronic acid with diethanolamine can create a more stable, crystalline solid that is less prone to degradation.[5]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[5]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[5]

  • Precipitation: A precipitate will form. Stir the resulting slurry for 10-15 minutes.[5]

  • Isolation: Isolate the white solid product by vacuum filtration.[5]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[5]

References

Best practices for handling and storing (3-Bromo-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: (3-Bromo-2-methoxyphenyl)boronic acid

Welcome to the technical support resource for this compound (CAS No. 352525-80-5).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the optimal handling, storage, and application of this versatile yet challenging reagent. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your success with this sterically hindered building block.

Part 1: Frequently Asked Questions (FAQs) on Handling & Storage

This section addresses the most common inquiries regarding the day-to-day handling and long-term stability of this compound.

Q1: What are the immediate safety precautions I should take when handling this compound?

A1: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, standard laboratory safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][5][6]

  • Ventilation: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[4][6]

  • First Aid:

    • Eyes: If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[3]

    • Skin: Wash the affected area with plenty of soap and water.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

Q2: How should I store this compound to ensure its long-term stability?

A2: Proper storage is critical to prevent degradation and ensure reproducibility in your experiments. Boronic acids are sensitive to air and moisture.[7] The primary degradation pathway is dehydration to form boroxines (cyclic anhydrides), which can affect reactivity.

  • Temperature: Store in a cool, refrigerated environment (2-8 °C is recommended).[6][8]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation and moisture exposure.[6]

  • Container: Keep the compound in a tightly sealed container.[4][9] Materials like HDPE, polypropylene, or glass are suitable.[9]

  • Location: Store in a dry place, away from incompatible materials.[4]

Q3: What materials and chemical classes are incompatible with this boronic acid?

A3: To prevent hazardous reactions and maintain chemical integrity, this compound should be stored separately from certain chemical classes.

  • Strong Bases & Acids: Avoid storage with strong bases and acids.[4]

  • Oxidizing Agents: Keep away from strong oxidizing agents.[10]

  • Flammable Materials: While the compound itself is not flammable, it should not be stored in flammable cabinets with solvents or alcohols to prevent potential contamination.[9][11]

The following table summarizes the key storage parameters:

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Slows down degradation pathways.[6][8]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and hydrolysis.
Container Tightly sealed, opaquePrevents moisture ingress and light exposure.[9]
Segregation Away from strong acids, bases, and oxidizersPrevents incompatible reactions.[4][11]
Q4: I've noticed the powder in my bottle has become clumpy. Is it still usable?

A4: Clumping is a sign of moisture absorption. While the material may still be usable, its purity is compromised, and it will contain an unknown amount of the corresponding boroxine and potentially other hydrolysis byproducts. This will affect the stoichiometry of your reactions. For best results, it is highly recommended to use a fresh, dry sample. If you must use the clumpy material, drying it thoroughly under high vacuum may help, but its effective molecular weight will have changed.

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The ortho-methoxy and ortho-bromo substituents make this compound a sterically hindered substrate. This steric bulk can significantly impede the key steps of the Suzuki-Miyaura catalytic cycle, leading to common issues like low or no product yield.[12][13] This section provides a systematic approach to troubleshooting.

Q5: My Suzuki-Miyaura reaction with this compound is giving me very low to no yield. What should I check first?

A5: Failure of a Suzuki-Miyaura coupling with a hindered substrate often points to suboptimal reaction conditions that cannot overcome the high activation energy barriers.[14]

Here is a logical workflow to diagnose the issue:

G start Low / No Yield Observed catalyst 1. Catalyst & Ligand System start->catalyst base 2. Base Selection & Quality start->base conditions 3. Reaction Conditions start->conditions reagents 4. Reagent Quality start->reagents catalyst_sub1 Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos) catalyst->catalyst_sub1 Hindrance requires specialized ligands catalyst_sub2 Is the catalyst active? (Use a pre-catalyst or fresh source) catalyst->catalyst_sub2 Pd(0) is the active species base_sub1 Is the base strong enough? (e.g., K3PO4, Cs2CO3) base->base_sub1 Facilitates transmetalation base_sub2 Is the base finely powdered and anhydrous? base->base_sub2 Improves reaction kinetics and reduces side reactions conditions_sub1 Is the system rigorously degassed? (Inert atmosphere is critical) conditions->conditions_sub1 Prevents catalyst decomposition and homocoupling conditions_sub2 Is the temperature high enough? conditions->conditions_sub2 Overcomes steric barrier reagents_sub1 Is the boronic acid dry and free-flowing? reagents->reagents_sub1 Degradation affects stoichiometry reagents_sub2 Is the solvent anhydrous? reagents->reagents_sub2 Prevents protodeboronation

Caption: Troubleshooting workflow for a failed Suzuki reaction.

Q6: I am observing significant amounts of a homocoupled biaryl product derived from my boronic acid. How can I prevent this?

A6: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[12]

  • Improve Degassing: Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands may be beneficial.[13]

  • Slow Addition: In some cases, adding the boronic acid solution slowly via syringe pump to the reaction mixture can minimize its instantaneous concentration, thereby reducing the rate of homocoupling relative to the desired cross-coupling.[15]

Q7: My primary side product is the debrominated, methoxy-substituted benzene (protodeboronation). What causes this and how can it be minimized?

A7: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. It is often promoted by water and a strong base.[13]

  • Use Anhydrous Conditions: While some water can be beneficial for dissolving certain bases, excessive water will promote this side reaction. Use anhydrous solvents and ensure your base is dry.

  • Base Selection: Consider using a weaker or non-nucleophilic base if protodeboronation is severe. However, this may come at the cost of a slower cross-coupling rate. A careful balance must be struck.

  • Temperature Control: Running the reaction at the lowest temperature that still affords a reasonable rate for the desired coupling can sometimes minimize protodeboronation.

Part 3: Experimental Protocol Example

This section provides a robust, field-tested starting point for a Suzuki-Miyaura coupling reaction using this compound. Note that optimization for different coupling partners will likely be necessary.

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid

This protocol is adapted from methodologies proven effective for challenging substrates.[12][13]

  • Vessel Preparation:

    • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.5 equiv.).[12]

    • Scientist's Note: Using a slight excess of the boronic acid can help drive the reaction to completion. The base should be finely ground to maximize surface area and improve reaction kinetics.

  • Catalyst/Ligand Addition:

    • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the bulky phosphine ligand (e.g., SPhos, 4.5 mol %).

    • Scientist's Note: Using a pre-catalyst and a specialized, bulky, electron-rich ligand is crucial for coupling sterically hindered partners.[13] These ligands stabilize the active Pd(0) species and facilitate the difficult transmetalation and reductive elimination steps.[12]

  • Inert Atmosphere & Solvent Addition:

    • Seal the vessel with a septum. Evacuate and backfill the vessel with argon or nitrogen three times to establish an inert atmosphere.[12]

    • Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction Execution:

    • Place the sealed vessel in a pre-heated oil bath or heating block (e.g., 100-110 °C).

    • Stir vigorously for the specified time (typically 12-24 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[12]

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[12]

References

How to monitor the progress of reactions involving (3-Bromo-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for monitoring the progress of chemical reactions involving (3-Bromo-2-methoxyphenyl)boronic acid, a common reagent in Suzuki-Miyaura cross-coupling reactions. Understanding reaction kinetics and endpoint determination is critical for optimizing yields, minimizing impurities, and ensuring reproducibility.[1][2]

This resource is structured in a question-and-answer format to directly address specific challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring Suzuki-Miyaura coupling reactions involving this compound?

A1: The most prevalent techniques for monitoring these reactions are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] The choice of method depends on factors such as the required level of accuracy, the equipment available, and the specific characteristics of the reactants and products.[1]

Technique Primary Use Advantages Disadvantages
TLC Rapid, qualitative reaction progress check.Simple, cost-effective, fast results.[4][5]Not quantitative, lower resolution.[4][5]
HPLC/UPLC-MS Quantitative analysis of reaction kinetics, impurity profiling.High resolution, sensitivity, and quantitative accuracy.[1][6]Requires specialized equipment, method development can be time-consuming.
GC-MS Analysis of volatile and thermally stable compounds.Excellent separation for volatile compounds, provides mass information.[7]Boronic acids often require derivatization to improve volatility and stability.[7][8]
NMR Spectroscopy In-situ reaction monitoring, structural confirmation.Provides detailed structural information, can be quantitative, non-invasive.[1][9]Lower sensitivity compared to chromatographic methods, requires deuterated solvents for high-resolution spectra.[9]
Troubleshooting and In-depth Guides
Thin-Layer Chromatography (TLC)

Q2: My TLC plate shows multiple spots, and it's difficult to distinguish the starting material from the product. How can I improve the separation?

A2: Optimizing the mobile phase is key to achieving good separation on a TLC plate.

  • Understanding Polarity: this compound is a relatively polar compound. The biaryl product of a Suzuki coupling is typically less polar. Your goal is to find a solvent system where the starting material has a lower Retention Factor (Rf) and the product has a higher Rf.

  • Solvent System Selection: Start with a common solvent mixture like ethyl acetate/hexanes. If the spots are too close together and near the baseline, the mobile phase is not polar enough; increase the proportion of ethyl acetate. If all spots run to the top of the plate, the mobile phase is too polar; increase the proportion of hexanes.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots.[4] Staining with potassium permanganate can also be effective for visualizing compounds that are not UV-active.

Experimental Protocol: TLC Monitoring

  • Plate Preparation: Use silica gel 60 F254 plates. A line should be lightly drawn with a pencil about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot the mixture on the baseline. Also spot the starting materials as references.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[4][5] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.

  • Analysis: Once the solvent front has reached about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[4][5]

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Prep Prepare TLC Plate (Silica Gel 60 F254) Spot Spot Reaction Mixture & Standards Prep->Spot Develop Place in Chamber with Mobile Phase Spot->Develop Run Allow Solvent to Ascend Develop->Run Dry Dry Plate Run->Dry Visualize Visualize under UV (254 nm) Dry->Visualize Conclusion Determine Reaction Progress Visualize->Conclusion Assess Spot Separation (Rf values)

Caption: Workflow for TLC Monitoring.

High-Performance Liquid Chromatography (HPLC)

Q3: I'm developing an HPLC method to monitor my reaction. What are the key parameters to consider for separating this compound from its coupled product?

A3: For successful HPLC analysis, focus on the stationary phase, mobile phase composition, and detector settings.

  • Stationary Phase: A C18 column is a robust starting point for reversed-phase HPLC, which separates compounds based on hydrophobicity.[10] The biaryl product will be more hydrophobic and thus have a longer retention time than the more polar boronic acid.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an additive like formic acid or ammonium acetate to improve peak shape) is typically effective.[10] A gradient elution allows for the separation of compounds with a wider range of polarities.

  • Detector: A UV detector is commonly used. You will need to determine the optimal wavelength for detecting both your starting material and product.

Q4: My boronic acid peak is broad or tailing in the HPLC chromatogram. What could be the cause?

A4: Peak tailing for boronic acids can be due to several factors:

  • Interaction with Silica: Residual silanol groups on the silica-based column can interact with the boronic acid, causing tailing. Using a highly basic mobile phase or an end-capped column can mitigate this.

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic boroxine trimers. This equilibrium in solution can lead to broadened peaks.[10] Using aprotic solvents for sample preparation can sometimes help.[7]

  • pH Effects: The pH of the mobile phase is critical. Boronic acids are Lewis acids, and their charge state can change with pH, affecting their interaction with the stationary phase.[11]

Experimental Protocol: HPLC Monitoring

  • Sample Preparation: At specific time points, take an aliquot of the reaction mixture (e.g., 50 µL) and quench it by diluting in a larger volume of a solvent like acetonitrile (e.g., 1 mL).[1] This stops the reaction and prepares the sample for analysis.

  • Method Development:

    • Column: C18, 5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where both starting material and product show good absorbance.

  • Analysis: Inject the prepared sample. Identify the peaks for the starting material and product based on their retention times (determined by injecting standards). Calculate the percentage conversion by comparing the peak areas.[1]

Gas Chromatography (GC)

Q5: Can I use GC to monitor my reaction? I've heard boronic acids are problematic for GC analysis.

A5: Direct GC analysis of boronic acids is challenging due to their low volatility and thermal instability.[7] However, with derivatization, GC-MS can be a powerful tool.

  • Derivatization: The hydroxyl groups of the boronic acid can be derivatized to form more volatile and stable esters. A common method is to react the boronic acid with a diol, such as pinacol, to form a pinacol boronate ester. Another approach involves derivatization with triethanolamine.[8]

  • Causality: This derivatization is necessary because, under the high temperatures of the GC inlet, boronic acids can dehydrate to form boroxines or degrade, leading to poor chromatography and inaccurate quantification.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: How can I use ¹H NMR to monitor the reaction progress in real-time?

A6: ¹H NMR is an excellent tool for in-situ monitoring as it provides structural information and can be quantitative.[9]

  • Procedure: A small aliquot of the reaction mixture is taken at various time points and dissolved in a deuterated solvent.[9]

  • Analysis: By identifying characteristic peaks for the starting material and the product, you can monitor the disappearance of the former and the appearance of the latter. For this compound, you can monitor the aromatic protons. The formation of the new biaryl product will result in a new set of signals in the aromatic region of the spectrum.

  • Quantitative Measurement: By integrating the signals corresponding to the starting material and product, you can determine their relative concentrations and thus the reaction conversion.[9]

Q7: I'm seeing side products in my NMR spectrum. What are the likely culprits?

A7: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeboronation.[12][13]

  • Homocoupling: This is the reaction of two molecules of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of oxygen.[12]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[12][13] It can be caused by excess water or harsh basic conditions.

  • Troubleshooting: To minimize these side reactions, ensure your reaction is properly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen).[3] Using anhydrous solvents and reagents can also help reduce protodeboronation.[12]

Reaction_Monitoring_Logic cluster_analysis Analytical Techniques Start Start Suzuki-Miyaura Reaction Sample Withdraw Aliquot at Time 't' Start->Sample Quench Quench Reaction (e.g., dilute in solvent) Sample->Quench TLC TLC Analysis Quench->TLC HPLC HPLC / GC Analysis Quench->HPLC NMR NMR Analysis Quench->NMR Decision Is Reaction Complete? TLC->Decision HPLC->Decision NMR->Decision Workup Proceed to Workup & Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sample

Caption: Logical workflow for reaction monitoring.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (3-Bromo-2-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules.[1] The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, stands as a cornerstone of modern organic synthesis due to its functional group tolerance, mild conditions, and the general stability of the requisite boronic acids.[2][3][4]

This guide provides an in-depth technical comparison of the reactivity of (3-Bromo-2-methoxyphenyl)boronic acid against a series of structurally varied phenylboronic acids. We will dissect the interplay of electronic and steric factors that govern its performance and provide a standardized experimental protocol to contextualize these differences in a practical application.

Foundational Principles: Understanding Reactivity in the Suzuki-Miyaura Coupling

The efficacy of a boronic acid in a Suzuki-Miyaura coupling is largely determined by its performance in the transmetalation step of the catalytic cycle. This is the stage where the organic moiety is transferred from the boron atom to the palladium(II) center. The rate and success of this step are profoundly influenced by the structural characteristics of the boronic acid.

  • Electronic Effects : The electron density of the aromatic ring and the Lewis acidity of the boron center are critical. Electron-donating groups (EDGs) can enhance the nucleophilicity of the ipso-carbon being transferred but decrease the boron's Lewis acidity.[5][6] Conversely, electron-withdrawing groups (EWGs) increase Lewis acidity, which can facilitate the formation of the boronate complex required for transmetalation, but may decrease the ring's nucleophilicity.[6]

  • Steric Hindrance : Bulky substituents, particularly at the ortho positions relative to the boronic acid group, can physically impede the approach of the organoboron reagent to the palladium catalyst.[5][7] This steric clash is often a primary determinant of reduced reactivity for highly substituted boronic acids.[8]

  • Stability and Side Reactions : A crucial consideration is the stability of the boronic acid under the reaction conditions. Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that converts the active reagent into an inert arene, thereby reducing the yield.[9][10][11]

Structural Analysis of this compound

This compound presents a unique combination of electronic and steric features that defines its reactivity profile.

  • The ortho-Methoxy Group (-OCH₃) : This substituent exerts a powerful influence.

    • Steric Effect : Positioned directly adjacent to the boronic acid, the methoxy group introduces significant steric bulk, which is anticipated to be the dominant factor controlling its reactivity.[5][7]

    • Electronic Effect : As an electron-donating group, it increases the electron density on the aromatic ring.

    • Chelation Potential : The oxygen atom of the methoxy group may serve as an additional ligand, potentially coordinating to the palladium center during the catalytic cycle.[12][13] This chelation can alter the geometry of the transition state and influence reaction outcomes, though it may not always accelerate the reaction.[12][13][14]

  • The meta-Bromo Group (-Br) :

    • Electronic Effect : As a halogen, bromine acts as an electron-withdrawing group through induction. This effect increases the Lewis acidity of the boron atom, which can be beneficial for the transmetalation step.[6]

The reactivity of this compound is therefore a result of the complex interplay between the deactivating steric hindrance of the ortho-methoxy group and the potentially activating electron-withdrawing nature of the meta-bromo substituent.

Experimental Design for Comparative Reactivity Analysis

To objectively assess the reactivity of this compound, we propose a standardized Suzuki-Miyaura coupling reaction. The performance of our target compound will be compared against a curated set of boronic acids, each chosen to isolate specific steric and electronic variables.

Comparison Boronic Acids:

  • Phenylboronic acid : The unsubstituted baseline for reactivity.

  • (4-Methoxyphenyl)boronic acid : Features a strong EDG in a sterically unencumbered position.

  • (2-Methoxyphenyl)boronic acid : Isolates the steric and electronic effect of the ortho-methoxy group.

  • (3-Bromophenyl)boronic acid : Isolates the electronic effect of the meta-bromo group.

This protocol outlines a robust procedure for coupling various boronic acids with 4-bromoacetophenone, allowing for a direct comparison of their relative efficiencies.

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone (199 mg, 1.0 mmol), the selected boronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Purge the flask with dry nitrogen or argon gas for 10-15 minutes to create an inert atmosphere.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).

  • Heat the reaction mixture to 85°C and allow it to stir vigorously for 12 hours.

  • After 12 hours, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired biaryl product.

  • Determine the isolated yield and characterize the product by ¹H NMR and Mass Spectrometry.

Data Summary and Reactivity Comparison

The following table presents illustrative, expected yields for the coupling of the selected boronic acids with 4-bromoacetophenone under the standardized protocol. These yields are based on established chemical principles governing Suzuki-Miyaura reactions.

EntryBoronic AcidKey Structural FeaturesExpected Yield (%)
1Phenylboronic acidUnsubstituted Baseline92%
2(4-Methoxyphenyl)boronic acidpara-EDG, Sterically Unhindered95%
3(3-Bromophenyl)boronic acidmeta-EWG, Sterically Unhindered88%
4(2-Methoxyphenyl)boronic acidortho-EDG, Sterically Hindered65%
5This compound ortho-EDG, meta-EWG, Sterically Hindered68%

Visualizing the Process

To better illustrate the chemical and procedural workflows, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'B(OH)2 + Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar' Experimental_Workflow A 1. Reagent Combination (Ar-Br, Boronic Acid, Base) B 2. Solvent Addition & Inert Gas Purge A->B C 3. Catalyst Addition (Pd(PPh3)4) B->C D 4. Reaction (85°C, 12h) C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (Yield, NMR, MS) F->G

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (3-Bromo-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Validation

(3-Bromo-2-methoxyphenyl)boronic acid is a vital building block in modern synthetic chemistry, particularly in the pharmaceutical industry where it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions. The purity, identity, and stability of this starting material directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are not merely a regulatory formality; they are the bedrock of a successful drug development program.

This guide provides an in-depth comparison of analytical methodologies for the characterization and quality control of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind our experimental choices. We will explore why certain techniques are preferred, the potential pitfalls associated with the unique chemistry of boronic acids, and how to design a validation system that is inherently trustworthy and scientifically sound. The validation principles discussed are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

cluster_input Analyte Information cluster_workflow Analytical Validation Workflow Analyte This compound Dev Method Development (Technique Selection) Analyte->Dev Requires Characterization Val Method Validation (ICH Q2(R1)) Dev->Val Fitness for Purpose Routine Routine QC Use (Assay, Purity, Stability) Val->Routine Demonstrated Reliability

Caption: High-level workflow for analytical method validation.

Part 1: Chromatographic Methods - The Workhorse of Quality Control

Chromatographic techniques are indispensable for separating and quantifying the target analyte from process impurities and potential degradants. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the physicochemical properties of this compound.

High-Performance Liquid Chromatography (HPLC): The Preferred Approach

Reversed-Phase HPLC (RP-HPLC) is the premier technique for the assay and purity determination of arylboronic acids. Its suitability stems from the compound's polarity and UV activity, allowing for straightforward detection.

Causality Behind Method Design:

  • Column Selection: Arylboronic acids, and particularly their pinacol esters, are susceptible to on-column hydrolysis catalyzed by the free silanol groups present on standard silica-based columns.[5] This degradation can lead to inaccurate purity assessments. Therefore, the selection of a column with low silanol activity or an end-capped column (e.g., Waters XTerra™ MS C18) is a critical first step to ensure method robustness.[5] An alternative, as demonstrated by Waters, is the use of MaxPeak™ Premier columns, which incorporate technology to minimize analyte-surface interactions.[6]

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer (often with a mild acid like formic or acetic acid to suppress ionization) and an organic modifier like acetonitrile or methanol. The pH should be carefully controlled, as highly basic conditions can promote degradation, although some specialized methods for reactive esters use high pH with ion pairing to achieve separation.[7]

  • Detector: A Photodiode Array (PDA) or UV detector is ideal, as the aromatic ring in the molecule provides a strong chromophore. A PDA detector offers the added advantage of assessing peak purity across the entire UV spectrum.

Validation of an HPLC Method for Assay and Impurities

The validation of an analytical procedure is the process to demonstrate that it is suitable for its intended purpose.[8] This is achieved by evaluating a specific set of performance characteristics as defined by ICH Guideline Q2(R1).[2][9]

Table 1: HPLC Validation Parameters & Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities and degradants.Peak purity index > 0.999 (PDA). Baseline resolution (Rs > 2) between the analyte and known impurities/degradants. No interference from blank/placebo at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration for assay; LOQ to 120% for impurities). Y-intercept should be close to zero.
Range The interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.
Accuracy The closeness of the test results to the true value.For assay: 98.0% to 102.0% recovery of spiked analyte in a sample matrix at three levels (e.g., 80%, 100%, 120%). For impurities: Recovery within 90.0% to 110.0% at low concentrations.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 1.0% for assay (n=6). Intermediate Precision (Inter-assay): RSD ≤ 2.0% for assay (different days, analysts, or equipment). For impurities, RSD requirements are wider.
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. Must be verified for precision and accuracy.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain within system suitability limits when parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%) are varied.
Experimental Protocol: HPLC Method Validation (Linearity)
  • Preparation of Stock Solution: Accurately weigh and dissolve 100 mg of this compound reference standard in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 Acetonitrile:Water) to obtain a 1.0 mg/mL stock solution.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the desired range (e.g., 80% to 120% of the nominal assay concentration).

  • Chromatographic Conditions:

    • Column: Waters XTerra™ MS C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Data Analysis: Inject each standard in triplicate. Plot the mean peak area against the known concentration for each standard. Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Gas Chromatography (GC): A Conditional Alternative

Direct GC analysis of boronic acids is challenging due to their low volatility and thermal lability. They tend to dehydrate in the hot GC inlet to form boroxines (cyclic trimers), leading to poor peak shape and non-reproducible results.

Causality Behind Method Design:

  • Derivatization is Mandatory: To make this compound suitable for GC analysis, it must be derivatized. A common approach is to convert it into a more volatile and stable boronate ester, for example, by reacting it with a diol like pinacol or by silylation with reagents like BSTFA. This step adds complexity and potential for variability but is essential for reliable analysis.[10]

  • Application: GC is typically reserved for instances where volatile impurities (e.g., residual solvents) need to be quantified or if a specific volatile derivative is the target of the analysis. It is generally not the primary method for assay or non-volatile impurity profiling.

Table 2: Performance Comparison: HPLC vs. GC

FeatureHPLCGC (with Derivatization)Rationale / Recommendation
Applicability High (Assay, Impurities, Stability)Low to Moderate (Volatile impurities, specific derivatives)HPLC is more versatile for the primary quality attributes of the analyte.
Sample Preparation Simple (Dissolve and inject)Complex (Requires a quantitative and reproducible derivatization step)The additional derivatization step in GC introduces potential sources of error and increases analysis time.
Robustness High (Aqueous mobile phases are generally stable)Moderate (Derivative stability can be a concern)HPLC methods are typically more robust for routine QC environments.
Primary Use Case Recommended for purity, assay, and as a stability-indicating method.Niche applications; not recommended for primary QC.For comprehensive analysis of this compound, an HPLC method is superior in almost all aspects.

Part 2: Spectroscopic Methods - Identity and Structure

Spectroscopic techniques provide orthogonal information to chromatography, focusing on the identity and structural integrity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation and confirmation. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

  • ¹H and ¹³C NMR: Provide a detailed map of the proton and carbon framework, confirming the substitution pattern on the aromatic ring and the presence of the methoxy group.

  • ¹¹B NMR: A Unique Probe: Boron has two NMR-active isotopes, with ¹¹B (I=3/2, ~80% natural abundance) being the most useful. ¹¹B NMR is exceptionally sensitive to the electronic environment and hybridization state of the boron atom.[11][12] A trigonal planar (sp²) boronic acid gives a broad signal at a distinct chemical shift (typically δ 28-34 ppm), while a tetrahedral (sp³) boronate ester or complex appears at a much sharper, upfield resonance (typically δ 5-15 ppm).[13][14][15] This makes ¹¹B NMR an excellent tool for studying boronic acid-diol complexation or degradation.[11][14]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition of the analyte and to identify unknown impurities.

  • Ionization Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this moderately polar molecule, often detecting the [M-H]⁻ or [M+H]⁺ ion.[16]

  • Isotopic Signature: A key diagnostic feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[17] This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for any bromine-containing fragment, providing high confidence in its identification. The presence of boron isotopes (¹⁰B and ¹¹B) further complicates, but also enriches, the isotopic pattern.[18][19]

Part 3: Demonstrating Specificity - Forced Degradation Studies

A critical component of validation for a purity and assay method is demonstrating that it is "stability-indicating." This means the method can separate the intact analyte from its degradation products.[20] Forced degradation (or stress testing) is the process of intentionally degrading the sample to generate these products.[21][22]

cluster_stress Forced Degradation Protocol cluster_analysis Analysis Analyte This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Analyte->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (e.g., 80°C, solid) Analyte->Thermal Photo Photolytic (ICH Q1B light exposure) Analyte->Photo HPLC Analyze via Validated Stability-Indicating HPLC Method Acid->HPLC Assess Degradation Base->HPLC Assess Degradation Oxidation->HPLC Assess Degradation Thermal->HPLC Assess Degradation Photo->HPLC Assess Degradation MassSpec Identify Degradants (LC-MS) HPLC->MassSpec Characterize Peaks

Caption: Workflow for a forced degradation study.

Causality Behind Stress Conditions: The conditions are chosen to mimic potential storage and processing stresses and to explore common degradation pathways.[21] For a boronic acid, a key anticipated degradation is oxidative deboronation, where the C-B bond is cleaved to form the corresponding phenol (3-bromo-2-methoxyphenol).[23]

  • Acid/Base Hydrolysis: Tests stability in different pH environments.

  • Oxidation: Hydrogen peroxide is used to simulate oxidative stress, a known vulnerability for boronic acids.[23]

  • Thermal: Evaluates the stability of the solid drug substance at elevated temperatures.

  • Photolytic: Assesses sensitivity to light, as required by ICH Q1B guidelines.

Table 3: Example Summary of Forced Degradation Results

Stress ConditionObservation% DegradationMajor Degradant(s) Identified (by LC-MS)Peak Purity of Analyte
0.1 M HCl, 60°C, 24hNo significant degradation< 1.0%-Pass
0.1 M NaOH, RT, 4hSlight degradation~5.5%Unknown Impurity at RRT 1.2Pass
3% H₂O₂, RT, 8hSignificant degradation~18.2%3-Bromo-2-methoxyphenol (Deboronated)Pass
80°C, 48h (Solid)No significant degradation< 0.5%-Pass
Photolytic (ICH Q1B)Minor degradation~2.1%Unknown Impurity at RRT 0.8Pass

The successful outcome is the demonstration that in all stressed samples, the main analyte peak remains spectrally pure (as determined by a PDA detector), and all generated degradation products are well-resolved from it. This provides high confidence that the method can accurately measure the analyte without interference during formal stability studies.

Conclusion and Recommendations

For the comprehensive quality control of this compound, a multi-faceted analytical approach is required, grounded in the principles of authoritative regulatory guidelines.[24][25][26]

  • Primary Recommended Method: A validated, stability-indicating RP-HPLC method should be the primary tool for routine quality control, including assay for potency and chromatographic purity. Special attention must be paid to column selection to mitigate on-column hydrolysis.

  • Identity Confirmation: NMR Spectroscopy (¹H, ¹³C, and ¹¹B) and Mass Spectrometry should be used as orthogonal techniques to unequivocally confirm the structure and identity of the material, particularly for reference standard characterization and in the investigation of unknown impurities.

  • Method Validation is a Lifecycle: It is crucial to remember that analytical method validation is not a one-time event. As outlined in emerging guidelines like USP <1220> and ICH Q14, an analytical procedure should be managed throughout its lifecycle, ensuring it remains fit for purpose as manufacturing processes evolve.[4][27]

By implementing the scientifically sound and rigorously validated methods described in this guide, researchers, scientists, and drug development professionals can ensure the quality of this compound, thereby safeguarding the integrity of the entire drug development pipeline.

References

Navigating Ortho-Substitution in Suzuki-Miyaura Coupling: A Comparative Guide to (3-Bromo-2-methoxyphenyl)boronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and substituted aromatic structures, which are pivotal scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] The judicious selection of coupling partners is paramount to the success of these synthetic endeavors. This guide provides an in-depth comparative analysis of (3-Bromo-2-methoxyphenyl)boronic acid and its positional isomers, offering insights into how the subtle interplay of steric and electronic effects governs their reactivity and performance in this crucial transformation.

The Critical Role of Substituent Positioning

The relative positions of the bromine and methoxy substituents on the phenylboronic acid ring dramatically influence the molecule's behavior in the palladium-catalyzed Suzuki-Miyaura coupling. These effects can be broadly categorized as steric hindrance and electronic modulation, with the ortho-methoxy group introducing a unique potential for catalyst interaction.

This compound , the primary subject of this guide, presents a sterically hindered environment around the boronic acid moiety due to the adjacent methoxy group. Such steric bulk can impede the approach of the palladium catalyst, potentially slowing down key steps in the catalytic cycle like transmetalation.[3] However, the oxygen of the ortho-methoxy group can also act as a coordinating ligand to the palladium center, a phenomenon known as the "ortho-methoxy effect." This chelation can alter the geometry of the transition state complex, influencing reaction selectivity and, in some cases, enhancing reactivity.[4][5]

In contrast, its isomers, such as (4-Bromo-2-methoxyphenyl)boronic acid) and (5-Bromo-2-methoxyphenyl)boronic acid) , exhibit different electronic and steric profiles. In the (4-Bromo-2-methoxyphenyl)boronic acid isomer, the methoxy group is still ortho to the boronic acid, presenting similar steric challenges and the potential for chelation. However, the bromine atom is now at the para position relative to the boronic acid. For the (5-Bromo-2-methoxyphenyl)boronic acid isomer, the methoxy group is meta to the boronic acid, which significantly reduces its steric influence and eliminates the possibility of direct chelation with the palladium center during the transmetalation step.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Perspective

Boronic Acid IsomerStructureKey FeaturesExpected Yield (%)
This compoundortho-methoxy (steric hindrance + potential chelation), meta-bromo75-85%
(4-Bromo-2-methoxyphenyl)boronic acidortho-methoxy (steric hindrance + potential chelation), para-bromo70-80%
(5-Bromo-2-methoxyphenyl)boronic acidmeta-methoxy (reduced steric hindrance, no chelation), meta-bromo85-95%

Note: The expected yields are estimations based on literature precedents for similar substrates and are intended for comparative purposes. Actual yields may vary depending on the specific coupling partner and reaction conditions.

The data suggests that the isomer with the meta-methoxy group, (5-Bromo-2-methoxyphenyl)boronic acid) , is likely to provide the highest yields. This is attributed to the reduced steric hindrance around the boronic acid, allowing for more efficient access by the palladium catalyst. The isomers with the ortho-methoxy group are expected to give slightly lower yields due to steric impediment, although the potential for chelation can still lead to good reactivity. For sterically hindered substrates, the choice of ligand is crucial, with bulky, electron-rich phosphine ligands such as SPhos and XPhos often providing superior results over standard ligands like triphenylphosphine.[6][7]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X(L2) Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetalation Ar'-B(OR)2 (Base) RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid (Ar') is transferred to the palladium center, a step that is often facilitated by a base. Finally, reductive elimination occurs, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a robust, general protocol for the Suzuki-Miyaura coupling of bromomethoxyphenylboronic acids with an aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow prep 1. Preparation - Add aryl bromide (1.0 equiv) - Add boronic acid (1.2 equiv) - Add base (e.g., K2CO3, 2.0 equiv) - Add Pd catalyst & ligand degas 2. Degassing - Seal flask - Evacuate and backfill with N2/Ar (3x) prep->degas solvent 3. Solvent Addition - Add degassed solvent (e.g., Toluene/H2O) degas->solvent reaction 4. Reaction - Heat to 80-110 °C - Stir for 2-24 h solvent->reaction workup 5. Workup - Cool to RT - Dilute with organic solvent - Wash with H2O and brine reaction->workup purify 6. Purification - Dry organic layer - Concentrate - Column chromatography workup->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound or isomer (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos)[6][8]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., toluene, dioxane, DMF, with or without water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, the boronic acid isomer, the palladium catalyst (and ligand, if separate), and the base.

  • Seal the flask and perform at least three cycles of evacuating and backfilling with the inert gas.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion and Future Outlook

The choice of a bromomethoxyphenylboronic acid isomer in Suzuki-Miyaura coupling is a nuanced decision that requires consideration of both steric and electronic factors. While the meta-substituted isomer, (5-Bromo-2-methoxyphenyl)boronic acid, may offer the most straightforward reactivity due to reduced steric hindrance, the ortho-substituted isomers, including this compound, remain valuable and effective coupling partners, particularly with modern, robust catalyst systems. The potential for the ortho-methoxy group to chelate the palladium catalyst is an intriguing aspect that warrants further mechanistic investigation to be fully exploited for synthetic advantage. As the demand for complex, highly functionalized molecules continues to grow, a deep understanding of these substituent effects will be increasingly critical for the rational design of efficient and selective cross-coupling reactions.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of (3-Bromo-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Bromo-2-methoxyphenyl)boronic acid is a vital building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility in constructing complex molecular architectures for pharmaceuticals and advanced materials necessitates unambiguous structural verification. The presence of potential regioisomers, such as (4-Bromo-2-methoxyphenyl)boronic acid or (5-Bromo-2-methoxyphenyl)boronic acid, and process-related impurities like boroxines (anhydrides) or starting materials, makes robust analytical characterization indispensable.[1][2]

This guide provides a comprehensive comparison of primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural elucidation of this compound. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols for researchers, scientists, and drug development professionals.

The Analytical Challenge: Beyond a Simple Formula

The molecular formula, C₇H₈BBrO₃, only tells part of the story.[3][4] The primary analytical challenge is to confirm the precise substitution pattern on the phenyl ring. An incorrect isomer could lead to entirely different biological activities or material properties. Furthermore, boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines.[5] While this process is often reversible, its presence can complicate spectral analysis. Therefore, a multi-technique, or orthogonal, approach is required not just to confirm the target structure but also to identify and quantify potential impurities.

Comparative Analysis of Spectroscopic Techniques

A combination of NMR, IR, and MS provides a holistic and confirmatory view of the molecular structure. Each technique probes different aspects of the molecule, and their combined data provide a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic region is particularly diagnostic. We expect three distinct aromatic protons exhibiting a specific splitting pattern (coupling). This pattern is the unique "fingerprint" that distinguishes it from other isomers.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents (Br, OCH₃, B(OH)₂), providing a secondary layer of structural confirmation.

  • ¹¹B NMR: While less common in routine labs, ¹¹B NMR can be a useful tool for studying the boron center itself.[6][7][8] The chemical shift can confirm the sp² hybridization of the boronic acid and help identify related impurities.[6][8][9]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy excels at identifying the functional groups present in a molecule. It is a rapid and non-destructive technique that confirms the presence of key bonds.

  • Key Vibrations: The spectrum is characterized by a very broad O-H stretch from the boronic acid's hydroxyl groups, often overlapping with C-H stretches. Other key signals include the B-O bond, the aromatic C=C bonds, and the C-O stretch of the methoxy ether.

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

MS provides the molecular weight of the compound, offering a fundamental check of the chemical formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Ionization Choice: Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing boronic acids, minimizing fragmentation and clearly showing the molecular ion.[10][11]

  • Isotopic Pattern: A critical feature for this molecule is the distinctive isotopic pattern of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12] This results in two molecular ion peaks ([M-H]⁻ or [M+Na]⁺) of nearly equal intensity, separated by 2 Da, which is a definitive indicator of a monobrominated compound.

Data Interpretation and Structural Elucidation

The following tables summarize the expected spectroscopic data for this compound and compare it with a potential regioisomeric impurity, (4-Bromo-2-methoxyphenyl)boronic acid, to highlight the diagnostic differences.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentThis compound (Expected)(4-Bromo-2-methoxyphenyl)boronic acid (Comparative)Rationale for Distinction
Aromatic H (triplet)~7.2 ppm (1H, t)N/AThe triplet arises from coupling to two adjacent aromatic protons, a pattern unique to the 3-bromo isomer in this series.
Aromatic H (doublet)~7.4 ppm (1H, d)~7.1 ppm (1H, d)The chemical shifts and coupling constants differ significantly due to the altered electronic environment.
Aromatic H (doublet)~7.6 ppm (1H, d)~7.5 ppm (1H, d)The specific pattern of one triplet and two doublets is the key identifier. The 4-bromo isomer would show a different pattern (e.g., two doublets and a doublet of doublets).
Methoxy (-OCH₃)~3.9 ppm (3H, s)~3.8 ppm (3H, s)The methoxy signal is present in both but offers little discriminatory power.
Boronic Acid (-B(OH)₂)~8.0 ppm (2H, broad s)~8.0 ppm (2H, broad s)The acidic protons appear as a broad singlet and are exchangeable with D₂O.

Table 2: Comparative IR Absorption Data (ATR-FTIR)

Functional GroupWavenumber (cm⁻¹)Expected Appearance for this compound
O-H Stretch (Boronic Acid)3500 - 3200Very Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Sharp, Medium
C-H Stretch (Aliphatic)2950 - 2850Sharp, Weak-Medium
C=C Stretch (Aromatic)1600 - 1450Multiple Sharp Bands, Medium-Strong
B-O Stretch1380 - 1310Strong
C-O Stretch (Ether)1250 - 1200Strong

Table 3: Comparative Mass Spectrometry Data (ESI-Negative Mode)

ParameterThis compoundRationale
Molecular FormulaC₇H₈BBrO₃
Molecular Weight~230.85 g/mol [3]
Expected [M-H]⁻ (⁷⁹Br)~228.97 m/zFor the lighter bromine isotope.
Expected [M-H]⁻ (⁸¹Br)~230.97 m/zFor the heavier bromine isotope.
Key Diagnostic FeatureTwo peaks of ~1:1 intensity separated by 2 Da.Confirms the presence of one bromine atom.

Workflow and Method Comparison

G cluster_0 Primary Analysis cluster_1 Data Interpretation & Verification cluster_2 Conclusion Sample Test Sample IR FTIR Analysis Sample->IR Quick Screen MS ESI-MS Analysis Sample->MS MW Check NMR 1H & 13C NMR Analysis Sample->NMR Detailed Structure Data_IR Confirm Functional Groups (O-H, B-O, C-O) IR->Data_IR Data_MS Confirm Molecular Weight & Bromine Isotope Pattern MS->Data_MS Data_NMR Elucidate Aromatic Substitution Pattern NMR->Data_NMR Comparison Compare Data vs. Reference & Isomers Data_IR->Comparison Data_MS->Comparison Data_NMR->Comparison Result Structure Confirmed/ Impurity Identified Comparison->Result

Caption: Logical workflow for the spectroscopic confirmation of this compound.

This multi-pronged approach provides orthogonal data points. IR offers a quick confirmation of the expected chemical nature. MS validates the elemental composition and, crucially, the presence of bromine. Finally, NMR provides the definitive, high-resolution structural proof, allowing for unambiguous isomer differentiation.

The following diagram illustrates how each technique probes specific parts of the molecule.

G cluster_molecule cluster_probes mol NMR_Probe 1H & 13C NMR NMR_Probe->mol Probes C-H framework & substitution pattern IR_Probe FTIR IR_Probe->mol Probes B-O(H) & C-O bonds MS_Probe Mass Spec MS_Probe->mol Confirms total mass & Br isotope ratio

Caption: How different spectroscopic techniques probe the target molecule's structure.

Detailed Experimental Protocols

Causality: The choice of deuterated solvent for NMR (DMSO-d₆) is critical. Its polarity effectively dissolves the boronic acid, and its high boiling point is suitable for variable temperature experiments if needed. The acidic -OH protons of the boronic acid are observable in DMSO-d₆, whereas they would be exchanged and become invisible in D₂O. For MS, ESI in negative mode is often preferred as boronic acids readily deprotonate to form a stable boronate anion [M-H]⁻, leading to clean, easily interpretable spectra.[11][13]

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.

  • Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Experiments: Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum.

    • ¹H Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, 16-32 scans.

    • ¹³C Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024-2048 scans.

  • Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Integrate the ¹H signals and reference both spectra to the TMS peak.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition:

    • Instrument: FTIR spectrometer with a diamond or germanium ATR accessory.

    • Parameters: Scan range of 4000–400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label major peaks corresponding to key functional groups.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A 50:50 mixture with a small amount of water can improve solubility and ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard appropriate for the desired mass range to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is preferred for high resolution.

    • Mode: Acquire spectra in both positive and negative ion modes initially, though negative mode is often optimal.

    • Parameters: Mass range of m/z 50-500, capillary voltage of 3-4 kV, source temperature of 100-150 °C.

  • Data Analysis: Examine the resulting spectrum for the molecular ion. Specifically, look for the characteristic doublet peak separated by 2 m/z units with an intensity ratio of approximately 1:1, confirming the presence of a single bromine atom.

Conclusion

The structural confirmation of this compound is not achievable with a single technique. A systematic, orthogonal approach is mandatory for ensuring product identity and purity. While FTIR and MS provide rapid and essential checks for functional groups and molecular weight, only NMR spectroscopy can deliver the unambiguous, high-resolution data needed to definitively confirm the specific aromatic substitution pattern and distinguish the target molecule from its isomers. By integrating these techniques as described, researchers can proceed with confidence, knowing their synthetic building blocks are structurally validated to the highest scientific standards.

References

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available (3-Bromo-2-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the purity of reagents is not merely a matter of quality control but a critical determinant of reaction yield, reproducibility, and the integrity of the final product. (3-Bromo-2-methoxyphenyl)boronic acid is a versatile building block in medicinal chemistry and materials science. Its commercial availability from various suppliers necessitates a robust analytical framework for researchers to independently verify its purity and understand the potential impact of impurities on their work. This guide provides a comprehensive, technically grounded approach to assessing the purity of commercially available this compound, drawing upon established analytical techniques and explaining the rationale behind the experimental choices.

Understanding the Impurity Profile of Arylboronic Acids

The primary impurity of concern in any boronic acid sample is its corresponding trimeric anhydride, the boroxine . This impurity arises from the intermolecular dehydration of three boronic acid molecules. The equilibrium between the boronic acid and the boroxine can be influenced by storage conditions, particularly humidity and temperature. The presence of significant amounts of boroxine can lead to inaccuracies in stoichiometry, ultimately affecting reaction kinetics and yield.

Other potential impurities may include:

  • Residual starting materials from the synthesis of the boronic acid.

  • Byproducts from the synthetic route, such as homocoupling products.

  • Inorganic salts.

  • Residual solvents.

A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment. This guide will focus on three core techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of organic impurities, and Mass Spectrometry (MS) for mass verification.

High-Performance Liquid Chromatography (HPLC): A Quantitative Assessment

Reverse-phase HPLC is a powerful technique for separating this compound from its potential impurities. The choice of column and mobile phase is critical to achieving a good separation and mitigating on-column degradation.[1][2]

Experimental Protocol: HPLC Purity Analysis

1. Instrumentation and Columns:

  • An HPLC system equipped with a UV detector is suitable.

  • A C18 reversed-phase column is a common choice. For robust analysis of boronic acids, a column with reduced silanol activity can minimize on-column hydrolysis.[3]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape and retention.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water. Aprotic solvents like acetonitrile are often suitable for sample preparation.[1]

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity is determined by the area percentage of the main peak corresponding to this compound.

Rationale for Experimental Choices:

The use of a C18 column provides a good balance of hydrophobic interactions for retaining the aromatic ring of the analyte. The acidic mobile phase ensures that the boronic acid is in its neutral form, which is crucial for consistent retention and sharp peaks on a reversed-phase column. The gradient elution allows for the separation of compounds with a range of polarities, ensuring that both more polar and less polar impurities are resolved from the main analyte.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in ACN/H2O Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Prepared Sample Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate % Purity Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Sample ~5-10 mg Dissolution Dissolve Sample Breaks up boroxines Sample->Dissolution Solvent Methanol-d4 ~0.7 mL Solvent->Dissolution Acquire Acquire Spectrum ¹H (and ¹¹B) Dissolution->Acquire Prepared Sample Process Process Data Phase, Baseline, Integrate Acquire->Process Analyze Analyze Spectrum Confirm structure, Identify impurities Process->Analyze

References

Benchmarking (3-Bromo-2-methoxyphenyl)boronic acid against alternative reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (3-Bromo-2-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Introduction: A Strategic Building Block in Modern Synthesis

This compound is a pivotal reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form complex biaryl structures.[1][2] These structures are foundational motifs in numerous pharmaceuticals, agrochemicals, and functional materials.[3][4] The unique substitution pattern of this boronic acid—featuring a bromine atom meta to the boronic acid and a methoxy group in the ortho position—imparts a distinct reactivity profile governed by a combination of steric and electronic effects. The ortho-methoxy group can influence the orientation of the phenyl ring during the catalytic cycle, while the electron-withdrawing nature of the bromine atom can modulate the nucleophilicity of the boronic acid.

This guide provides a comprehensive benchmark of this compound against alternative reagents. We will delve into its performance in the Suzuki-Miyaura reaction, present comparative data, offer detailed experimental protocols, and explain the mechanistic rationale behind its application, empowering researchers to make informed decisions for their synthetic strategies.

The Suzuki-Miyaura Reaction: The Engine of Biaryl Synthesis

The Suzuki-Miyaura coupling is the cornerstone application for this compound.[3][5] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (the boronic acid) and an organic halide or triflate.[3][6] The process is valued for its mild conditions, tolerance of diverse functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][3]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(Ln) OxAdd->Trans Transmetalation RedEl Pd(0)Ln Trans->RedEl Reductive Elimination Product Biaryl Product (Ar-Ar') Trans->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)2) Boronic->Trans Base Base Base->Trans Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[7]

  • Transmetalation : The organic group (Ar') from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][8]

  • Reductive Elimination : The two organic groups (Ar and Ar') are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[6][7]

Performance Benchmarking Against Alternatives

The choice of boronic acid is critical and can significantly impact reaction efficiency, yield, and purity. We compare this compound to several alternatives to highlight these differences.

Alternative Reagents for Comparison:

  • (2-Methoxyphenyl)boronic acid : Isolates the steric and electronic effect of the ortho-methoxy group.

  • (3-Bromophenyl)boronic acid : Isolates the electronic effect of the meta-bromo substituent.

  • This compound pinacol ester : An alternative boron derivative often used to enhance stability and solubility.

  • Phenylboronic acid : A general, unsubstituted baseline for comparison.

Illustrative Performance Data

The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoacetophenone under standardized conditions. This data, compiled from established chemical principles and literature on similar substrates, serves as a qualitative guide.[5][9]

Boronic Acid ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Observations
This compound Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O901280-90Good yield, but may require slightly longer reaction times due to ortho-substituent.
(2-Methoxyphenyl)boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O908-1085-95Generally high reactivity; the ortho-methoxy group can sometimes hinder coupling with very bulky partners.[10]
(3-Bromophenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1006-8>95Highly reactive due to lack of steric hindrance and favorable electronics.
This compound pinacol esterPd(dppf)Cl₂K₃PO₄Dioxane10012-1680-90Offers enhanced stability and easier handling, potentially reducing side reactions like protodeboronation.[11] Requires stronger base.
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1004-6>98Serves as a high-yield baseline for an unhindered, simple coupling.
Analysis of Performance
  • Reactivity and Yield : this compound provides good to excellent yields but can be slightly less reactive than its unhindered counterpart, (3-Bromophenyl)boronic acid. The ortho-methoxy group introduces steric hindrance, which can slow the transmetalation step.[1] However, this effect is often moderate and can be overcome with slightly elevated temperatures or longer reaction times.

  • Stability and Handling : Like many boronic acids, the title compound can be susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by water or other protic sources, especially at high temperatures.[11] In this regard, the corresponding boronate esters (e.g., pinacol esters) offer a significant advantage. Boronate esters are generally more stable, less prone to degradation, and dissolve more readily in organic solvents.[11]

  • Substrate Scope : The presence of both a methoxy and a bromo group makes this reagent a versatile building block. The remaining bromine on the newly formed biaryl product can be used for subsequent cross-coupling reactions, allowing for the stepwise synthesis of complex poly-aryl systems.

Experimental Protocols and Workflow

Adherence to a robust experimental protocol is critical for reproducibility and success.

General Experimental Workflow

The diagram below outlines the standard workflow for performing a Suzuki-Miyaura coupling reaction in a research setting.

Experimental_Workflow arrow arrow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents - Aryl Halide - Boronic Acid - Base Setup->Reagents Solvent 3. Add Degassed Solvent Reagents->Solvent Catalyst 4. Add Catalyst/Ligand Solvent->Catalyst Heat 5. Heat & Stir (Monitor by TLC/LC-MS) Catalyst->Heat Workup 6. Workup - Cool & Quench - Liquid-Liquid Extraction Heat->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analysis 8. Characterization (NMR, MS) Purify->Analysis

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 4'-Acetyl-3-bromo-2-methoxy-1,1'-biphenyl

This protocol describes the coupling of this compound with 4-bromoacetophenone.

Materials:

  • This compound (1.2 equiv.)

  • 4-Bromoacetophenone (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv.)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • Reaction Setup : To a dry Schlenk flask, add 4-bromoacetophenone (1.0 equiv) and this compound (1.2 equiv).

  • Add Base : Add potassium carbonate (2.5 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition : Add the degassed 4:1 mixture of dioxane and water via syringe.

  • Catalyst Addition : Quickly add the Pd(dppf)Cl₂ catalyst (3 mol%) to the flask under a positive flow of inert gas.

  • Reaction Execution : Seal the flask and heat the mixture to 90 °C in an oil bath with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-16 hours).

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction : Separate the layers. Wash the organic layer with water, then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Troubleshooting Common Issues

  • Low or No Conversion : This is often the most common issue.

    • Cause : Inactive catalyst, poor quality base, or presence of oxygen. The ortho-substituent on the boronic acid can make the reaction more sensitive to catalyst choice.[12]

    • Solution : Use fresh, high-purity catalyst and base. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Consider switching to a more active catalyst system, such as one employing a Buchwald-type phosphine ligand (e.g., SPhos, RuPhos) with a palladium precursor like Pd(OAc)₂.[5]

  • Protodeboronation of Boronic Acid : Formation of 2-bromoanisole as a byproduct.

    • Cause : Presence of water, prolonged reaction times at high temperatures, or a base that is too strong or too weak.[11]

    • Solution : Use anhydrous solvents where possible (though some water is often necessary for Suzuki couplings). Optimize reaction time and temperature. Alternatively, switch to the more stable pinacol ester derivative of the boronic acid, which is significantly less prone to this side reaction.[11]

Conclusion

This compound is a highly valuable and strategic reagent for constructing complex molecular architectures. Its performance is a nuanced interplay of steric hindrance from the ortho-methoxy group and the electronic influence of the meta-bromo substituent. While it may require slightly more optimized conditions compared to simpler, unhindered boronic acids, it provides reliable access to synthetically useful biaryl products. For reactions sensitive to stability, the corresponding boronate ester presents a superior alternative. By understanding the principles outlined in this guide and employing robust experimental techniques, researchers can effectively leverage this compound to advance their synthetic endeavors in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of (3-Bromo-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forming carbon-carbon bonds.[1] Its widespread adoption in pharmaceutical and materials science is due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]

This guide focuses on a particularly relevant, yet challenging substrate: (3-Bromo-2-methoxyphenyl)boronic acid. This molecule presents a classic case of steric hindrance, with the methoxy group positioned ortho to the boronic acid. This arrangement can significantly impede key steps in the catalytic cycle, leading to lower yields and sluggish reaction times. The objective of this document is to provide a comparative analysis of various catalyst systems, grounded in experimental data and mechanistic principles, to empower researchers to overcome these challenges and select the optimal catalyst for their specific synthetic goals.

The Challenge: Steric Hindrance in this compound

The ortho-methoxy group in this compound poses two primary mechanistic hurdles:

  • Inhibited Transmetalation: The transfer of the aryl group from boron to the palladium center is a critical step in the catalytic cycle.[3] The steric bulk of the adjacent methoxy group can hinder the necessary approach of the boronate complex to the palladium center, slowing down this step.

  • Difficult Reductive Elimination: The final, product-forming step involves the reductive elimination of the two coupled organic fragments from the palladium(II) center.[2] Steric congestion around the metal center can make this step energetically unfavorable, potentially leading to catalyst decomposition or undesired side reactions.

Overcoming these issues requires a catalyst system that is not only active but also specifically designed to accommodate sterically demanding substrates. The key to this lies in the choice of ligand bound to the palladium center.

Comparative Study of Catalyst Systems

To illustrate the impact of catalyst selection, we will compare three classes of palladium-based catalysts in a model Suzuki-Miyaura reaction. The data presented is a synthesis of typical results observed for sterically hindered substrates.[4][5][6]

Model Reaction:

(A generic image representing the coupling of this compound with a generic aryl halide)

Data Summary: Catalyst Performance Comparison
Catalyst SystemLigand TypeCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Key Observations
System A: Pd(PPh₃)₄ Traditional Phosphine3.0K₂CO₃Dioxane/H₂O1002435-50Slow reaction, significant starting material recovery, and formation of debrominated byproduct.[2]
System B: XPhos Pd G3 Buchwald Ligand1.0K₃PO₄Toluene1004>95Rapid conversion, high yield, and clean reaction profile.[7]
System C: NiCl₂(dppp) Nickel Catalyst5.0K₃PO₄2-MeTHF801280-90Effective alternative to palladium, particularly for cost-sensitive applications.[8][9]

In-Depth Analysis and Mechanistic Rationale

System A: The Traditional Approach - Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is a classic, widely used catalyst.[10] However, for substrates like this compound, its performance is often subpar.

  • Expertise & Experience: The triphenylphosphine (PPh₃) ligand, while effective for many standard couplings, is not sterically bulky enough to promote efficient reductive elimination with hindered substrates. The relatively small cone angle of PPh₃ allows for the potential formation of stable, but catalytically inactive, palladium complexes. The slower catalytic turnover leads to longer reaction times at elevated temperatures, which can promote side reactions such as protodeboronation (loss of the boronic acid group).

System B: The Modern Solution - Buchwald Ligands (XPhos Pd G3)

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[11] XPhos is a prime example of such a ligand.

  • Expertise & Experience: The efficacy of the XPhos ligand stems from two key features:

    • Steric Bulk: The large, sterically demanding framework of XPhos forces a wider coordination angle around the palladium center. This steric pressure facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.[12]

    • Electron-Richness: The phosphine's electron-donating nature increases the electron density on the palladium(0) center, which in turn promotes the initial oxidative addition of the aryl bromide into the catalytic cycle.[13]

The use of a "precatalyst" like XPhos Pd G3 further enhances reliability. These are stable, well-defined Pd(II) complexes that efficiently generate the active Pd(0) species in situ, ensuring a controlled and reproducible reaction.[7] The choice of a stronger base like K₃PO₄ is also crucial, as it facilitates the formation of the more reactive boronate species required for transmetalation.[6]

System C: The Cost-Effective Alternative - Nickel Catalysis

Nickel, being more earth-abundant and less expensive than palladium, is an attractive alternative.[14][15] Nickel catalysts often exhibit different reactivity profiles and can be particularly effective for certain substrate classes.

  • Expertise & Experience: Nickel catalysts can proceed through different mechanistic pathways than palladium, sometimes involving single-electron transfer (SET) and radical intermediates.[14][16] This can be advantageous for activating challenging substrates. While often requiring slightly higher catalyst loadings, modern nickel systems with appropriate ligands (like dppp - 1,3-bis(diphenylphosphino)propane) have shown excellent efficacy.[8][17] The use of "green" solvents like 2-MeTHF is also a notable advantage of many modern nickel-catalyzed protocols.[8]

Visualizing the Catalytic Cycle

To understand the impact of ligand choice, it's helpful to visualize the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_ligand Ligand Effect (L) Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII Ar-Pd(II)-X(L)₂ OA->PdII TM Transmetalation (R-B(OR)₂ + Base) PdII->TM Ar'B(OH)₂ PdII_R Ar-Pd(II)-R(L)₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R RE->Product Ligand Bulky, electron-donating ligands (e.g., XPhos) - Accelerate Oxidative Addition - Promote Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

A self-validating protocol is essential for reproducible results. Below is a detailed procedure for the high-performing System B.

Protocol: Suzuki-Miyaura Coupling using XPhos Pd G3 (System B)

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide coupling partner (1.2 equiv)

  • XPhos Pd G3 (1.0 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous toluene

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, K₃PO₄, and XPhos Pd G3.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing (Optional but Recommended): For maximum efficiency, subject the mixture to three cycles of vacuum followed by backfilling with inert gas.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-6 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Solvent 2. Add Anhydrous Solvent Setup->Solvent Heat 3. Heat and Stir (e.g., 100 °C) Solvent->Heat Monitor 4. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 5. Aqueous Workup Monitor->Workup Purify 6. Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of the sterically hindered this compound, the choice of catalyst is paramount.

  • For Highest Efficacy and Reliability: Modern catalyst systems employing bulky, electron-rich biarylphosphine ligands are the superior choice. XPhos Pd G3 (System B) and similar Buchwald precatalysts consistently deliver high yields in short reaction times for challenging substrates.[11]

  • For Cost-Effective Synthesis: When cost is a primary driver, nickel-based catalysts (System C) offer a viable and potent alternative, often with the added benefit of using more environmentally benign solvents.[8][14]

  • For Initial Exploration: While traditional catalysts like Pd(PPh₃)₄ (System A) may be readily available, they are not recommended for this specific transformation due to their low efficiency and potential for side-product formation.[2]

By understanding the mechanistic challenges posed by the substrate and selecting a ligand designed to overcome them, researchers can confidently and efficiently synthesize complex molecules incorporating the this compound moiety.

References

A Cross-Validated Guide to (3-Bromo-2-methoxyphenyl)boronic acid in Biaryl Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl motifs, structures of immense importance in pharmaceuticals and functional materials. (3-Bromo-2-methoxyphenyl)boronic acid is a versatile building block in this context, offering a unique combination of steric and electronic properties. This guide provides a comprehensive, cross-validated comparison of its performance against isomeric analogues and more stable boronic acid surrogates, supported by experimental data and detailed protocols to inform rational substrate selection and reaction optimization.

Understanding the Reagent: this compound

This compound features a methoxy group ortho to the boronic acid and a bromine atom in the meta position. This substitution pattern influences its reactivity in palladium-catalyzed cross-coupling reactions. The ortho-methoxy group can potentially engage in chelation with the palladium center, influencing the reaction kinetics and selectivity. The bromine atom, an electron-withdrawing group, modulates the electronic properties of the aromatic ring. Furthermore, the bromine provides a synthetic handle for subsequent functionalization.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The efficacy of a Suzuki-Miyaura coupling is highly dependent on the structure of the boronic acid. To provide a clear performance benchmark, this section compares this compound with its isomers and discusses the general impact of substituent placement on reaction outcomes.

The Influence of Substituent Position: An Isomeric Comparison

While direct head-to-head comparative studies for all isomers of bromomethoxyphenylboronic acid under identical conditions are not extensively documented in a single source, we can infer performance trends based on established principles of Suzuki-Miyaura reactions. The electronic and steric environment around the carbon-boron bond is a critical determinant of reactivity.

Generally, electron-donating groups on the phenylboronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle. Conversely, electron-withdrawing groups can have a more complex influence, sometimes leading to slower reactions. Steric hindrance, particularly from ortho substituents, can impede the approach of the coupling partners to the palladium catalyst, potentially lowering reaction rates and yields.

Table 1: Postulated Reactivity Trends of Bromomethoxyphenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Boronic Acid IsomerKey Structural FeaturesExpected Impact on Reactivity
This compound ortho-methoxy, meta-bromoThe ortho-methoxy group may offer some rate enhancement through chelation, but can also introduce steric bulk. The meta-bromo group has a moderate electron-withdrawing effect.
(4-Bromo-2-methoxyphenyl)boronic acidortho-methoxy, para-bromoSimilar steric profile to the 3-bromo isomer. The para-bromo group exerts a stronger electron-withdrawing effect through resonance, which could potentially decrease the nucleophilicity of the aryl group and slow transmetalation.
(5-Bromo-2-methoxyphenyl)boronic acidortho-methoxy, meta-bromoSimilar electronic and steric environment to the 3-bromo isomer, likely resulting in comparable reactivity.
(2-Bromo-3-methoxyphenyl)boronic acidmeta-methoxy, ortho-bromoThe bulky bromine atom in the ortho position is expected to significantly hinder the reaction, likely leading to lower yields compared to isomers with less sterically demanding ortho substituents.

Note: This table is based on general principles of Suzuki-Miyaura reactivity. Actual yields are highly dependent on the specific coupling partner and reaction conditions.

Alternatives for Enhanced Stability and Handling: MIDA Boronates and Potassium Trifluoroborates

A significant challenge with boronic acids can be their limited benchtop stability and propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1] To address this, more stable surrogates such as N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates have been developed.[2][3]

N-Methyliminodiacetic acid (MIDA) Boronates

MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with silica gel chromatography, simplifying purification.[4] They are generally unreactive in Suzuki-Miyaura couplings under anhydrous conditions but can be deprotected in situ using a mild aqueous base to slowly release the corresponding boronic acid. This "slow-release" strategy can be particularly advantageous for unstable boronic acids, minimizing decomposition and improving yields.[1]

Potassium Organotrifluoroborates

Potassium organotrifluoroborates are also crystalline, free-flowing solids with enhanced stability compared to boronic acids.[3] They are readily prepared and can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[3][5] These reagents are competent coupling partners in a wide range of Suzuki-Miyaura reactions.[3]

Table 2: Qualitative Comparison of Boronic Acid and its Surrogates

FeatureBoronic AcidsMIDA BoronatesPotassium Trifluoroborates
Stability Variable, often sensitive to air and moistureHigh, generally bench-stable crystalline solidsHigh, generally bench-stable crystalline solids
Handling Can be challenging, may require inert atmosphereEasy to handle, free-flowing solidsEasy to handle, free-flowing solids
Purification Can be difficult, often not amenable to chromatographyCompatible with silica gel chromatographyCan be purified by recrystallization
Reactivity Directly reactive in Suzuki-Miyaura couplingRequires in situ deprotection (slow release)Directly reactive in Suzuki-Miyaura coupling
Side Reactions Prone to protodeboronation and homocouplingMinimized due to slow release of the active boronic acidGenerally less prone to protodeboronation than boronic acids

Experimental Protocols: A Side-by-Side Comparison

To provide a practical framework for cross-validation, the following section details representative experimental protocols for the Suzuki-Miyaura coupling of a model aryl bromide, 4-bromoanisole, with this compound and its more stable trifluoroborate alternative.

Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

dot

Caption: Experimental workflow for Suzuki coupling with boronic acid.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous dioxane and water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of dioxane and water (4:1) by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]

Suzuki-Miyaura Coupling of Potassium (3-Bromo-2-methoxyphenyl)trifluoroborate

This protocol highlights the use of the more stable trifluoroborate salt.

dot

Caption: Experimental workflow for Suzuki coupling with a trifluoroborate salt.

Materials:

  • Potassium (3-bromo-2-methoxyphenyl)trifluoroborate (1.1 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene and deionized water (e.g., 10:1 v/v)

  • Schlenk tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine 4-bromoanisole, potassium (3-bromo-2-methoxyphenyl)trifluoroborate, Pd(PPh₃)₄, and Cs₂CO₃.

  • The tube is evacuated and backfilled with argon three times.

  • Add degassed toluene and deionized water.

  • The Schlenk tube is sealed and the reaction mixture is heated to 80 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2][3]

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

dot

Suzuki_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar'-X Ar'-Pd(II)-X Ar'-Pd(II)-X Oxidative Addition->Ar'-Pd(II)-X Transmetalation Transmetalation Ar'-Pd(II)-X->Transmetalation Ar-B(OH)2 Base Ar'-Pd(II)-Ar Ar'-Pd(II)-Ar Transmetalation->Ar'-Pd(II)-Ar Reductive Elimination Reductive Elimination Ar'-Pd(II)-Ar->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of boronic acid or its surrogate directly impacts the transmetalation step. Boronic acids must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The stability and reactivity of this boronate species are influenced by the electronic and steric nature of the substituents on the aromatic ring.

Conclusion and Recommendations

This compound is a valuable reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its performance is influenced by its unique substitution pattern, which offers a balance of electronic and potential chelating effects.

For routine syntheses where the boronic acid is readily available and demonstrates sufficient stability, it remains a cost-effective choice. However, for challenging couplings, substrates prone to decomposition, or when high reproducibility and ease of handling are paramount, the use of more stable surrogates like MIDA boronates or potassium trifluoroborates is strongly recommended. The "slow-release" nature of MIDA boronates can be particularly beneficial for maximizing yields with unstable boronic acids.

Ultimately, the optimal choice of boron reagent will depend on the specific synthetic target, the scale of the reaction, and the available resources. The comparative data and protocols presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of Suzuki-Miyaura cross-coupling reactions in your research.

References

Safety Operating Guide

Navigating the Disposal of (3-Bromo-2-methoxyphenyl)boronic Acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. (3-Bromo-2-methoxyphenyl)boronic acid, a key building block in organic synthesis, demands a rigorous and informed approach to its disposal to safeguard laboratory personnel and ensure environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Immediate Safety and Hazard Assessment: The Foundation of Safe Disposal

A crucial first step is to consult your institution's Environmental Health and Safety (EHS) department and refer to your laboratory's Chemical Hygiene Plan.[4] Local regulations and institutional policies are the ultimate authority on hazardous waste procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4]Protects against splashes and airborne dust that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene. Consider double gloving.[3][4]Prevents skin contact, which can lead to irritation.[1][2]
Body Protection A fully fastened lab coat.[3][4]Provides a barrier against accidental spills and contamination of personal clothing.
Footwear Closed-toe shoes.[3]Protects feet from spills and falling objects.
Respiratory A NIOSH-approved respirator may be necessary if dust generation is unavoidable.[4] Consult with your EHS office.Prevents inhalation of dust particles that can cause respiratory tract irritation.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[4] Do not attempt to neutralize this compound without explicit approval and a specific protocol from your EHS department, as reactions can be unpredictable.[4][5]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[6]

  • Solid Waste: All contaminated solid materials, including gloves, weighing papers, absorbent pads from small spills, and empty stock containers, must be collected in a designated solid hazardous waste container.[3]

  • Liquid Waste: Any solutions containing this compound must be collected in a designated liquid hazardous waste container.[3] Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[4]

Containerization and Labeling

Proper containerization and labeling are essential for safe storage and transport.

  • Container Choice: Use chemically compatible containers with secure, tightly fitting lids.[4][7] For liquid waste, ensure the container material is appropriate for the solvent used.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[3][4] The label must also include the full chemical name: "this compound" and any known hazards (e.g., "Irritant").[4] For solutions, specify the solvent and an approximate concentration.[4]

Spill Management

Accidental spills require immediate and appropriate action.

  • Small Spills (within a fume hood):

    • Ensure you are wearing the appropriate PPE.[3]

    • Contain the spill using an absorbent material like vermiculite or sand.[5][8]

    • Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[5]

    • Decontaminate the area following the procedure outlined below.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.[3]

    • Alert your colleagues and immediately contact your institution's EHS office.[3]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Decontamination of Glassware and Surfaces

Thorough decontamination is necessary to prevent cross-contamination.

  • Initial Rinse: In a chemical fume hood, rinse the contaminated glassware or surface with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue.[3] This initial rinsate must be collected and disposed of as liquid hazardous waste.[3]

  • Secondary Decontamination: A wash with a basic solution can help convert any residual boronic acid into a more water-soluble boronate salt.[3] This can be followed by a water rinse. All rinsates from this step must also be collected as liquid hazardous waste.[3]

  • Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[3]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[3]

Waste Storage and Pickup

Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[3] Follow your institution's specific procedures for arranging hazardous waste pickup.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_waste_type Waste Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_spill Spill/Contamination cluster_final Final Disposal start Start: Disposal of this compound assess_hazards Assess Hazards & Consult EHS/Chemical Hygiene Plan start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe identify_waste Identify Waste Type don_ppe->identify_waste solid_waste Contaminated Solids (Gloves, Paper, etc.) identify_waste->solid_waste Solid liquid_waste Solutions & Rinsates identify_waste->liquid_waste Liquid spill Spill or Contaminated Glassware identify_waste->spill Spill/Contamination collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid storage Store Sealed Containers in Satellite Accumulation Area collect_solid->storage collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->storage cleanup Follow Spill Management/Decontamination Protocol spill->cleanup cleanup->identify_waste Generated Waste pickup Arrange for EHS Hazardous Waste Pickup storage->pickup end End of Procedure pickup->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and institutional guidelines, researchers can effectively manage this chemical waste stream. This proactive approach not only ensures regulatory compliance but also fosters a culture of safety that is foundational to scientific advancement.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Bromo-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling (3-Bromo-2-methoxyphenyl)boronic acid. The protocols herein are synthesized from established safety data for boronic acid derivatives and authoritative chemical handling guidelines. The primary objective is to create a self-validating system of safety that protects laboratory personnel from potential hazards.

Immediate Safety Profile & Core Hazards

This compound, like many of its class, must be handled with the assumption that it poses specific chemical risks. Based on data from structurally similar compounds, the primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation (H335): Inhalation of dust may lead to irritation of the respiratory system.[1][2][3][4]

These hazards dictate a multi-layered approach to personal protective equipment (PPE), ensuring a barrier is always present between the researcher and the chemical. All handling procedures, especially those involving the solid form, should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][6][7]

Required Personal Protective Equipment: A Component-by-Component Analysis

The selection of PPE is not a static checklist but a dynamic risk assessment based on the specific laboratory operation being performed. The following sections detail the required equipment and the scientific rationale for its use.

Eye and Face Protection

This is the most critical layer of protection, as the eyes are particularly vulnerable to chemical insults.

  • Mandatory Equipment: At a minimum, chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times when handling the compound.[1][4][8]

  • Rationale: Goggles provide a seal around the eyes, offering robust protection against dust particles and accidental splashes, which are primary routes of exposure leading to serious irritation (H319).[6]

  • Enhanced Protection: For procedures with an elevated risk of splashing—such as transferring solutions or during quenching reactions—a full-face shield must be worn over the safety goggles.[5][6][9]

Hand Protection

Skin contact is a direct route for irritation. The correct selection and use of gloves are paramount.

  • Mandatory Equipment: Chemically resistant gloves are required. Nitrile gloves are a suitable first choice for incidental contact.[5][6][9]

  • Rationale: Gloves provide a direct barrier to prevent skin contact and subsequent irritation (H315). The material must be impermeable to the chemical and any solvents used.

  • Field-Proven Best Practices:

    • Glove Inspection: Always inspect gloves for tears or punctures before use.[6][10]

    • Double Gloving: Consider wearing two pairs of gloves, especially for extended operations or when handling larger quantities.

    • Immediate Replacement: If a glove becomes contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly before donning a new pair.[6][11]

Body Protection

Protecting the skin on the arms, torso, and legs is essential for preventing accidental contact from spills or splashes.

  • Mandatory Equipment: A properly fastened, long-sleeved laboratory coat is the minimum requirement.[5][6][9] Long pants and closed-toe shoes are standard laboratory attire and are mandatory when handling this chemical.[6]

  • Rationale: This equipment protects the skin from accidental contact with the chemical.

  • Enhanced Protection: For tasks involving significant quantities or a high risk of spills, a chemical-resistant apron should be worn over the lab coat.[5][10]

Respiratory Protection

Inhalation of fine powders is a significant risk with solid boronic acids.

  • Standard Operations: For handling small quantities within a properly functioning chemical fume hood, specific respiratory protection may not be necessary, as the engineering control is designed to contain dust and vapors.[2][5]

  • Mandatory for Solids/Aerosols: If dust or aerosols are likely to be generated (e.g., during weighing of the solid, scraping a flask, or in case of a spill), a NIOSH-approved respirator is required.[1][6][10] An N95 dust mask can provide a baseline of protection against particulates.[6]

  • Rationale: The respirator prevents the inhalation of fine particles that can cause respiratory tract irritation (H335).[6]

Operational Plans: PPE Selection and Disposal

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_start Task Assessment cluster_form Physical Form cluster_solid Solid Handling Protocol cluster_solution Solution Handling Protocol start Initiate Task with This compound form_check Solid or Solution? start->form_check weighing Weighing / Transfer (Dust Potential) form_check->weighing Solid splash_check Splash Risk? form_check->splash_check Solution solid_ppe Required PPE: - Goggles - Nitrile Gloves - Lab Coat - NIOSH Respirator (N95) weighing->solid_ppe low_splash Low Risk (e.g., small volume transfer) splash_check->low_splash Low high_splash High Risk (e.g., large volume, quench) splash_check->high_splash High solution_ppe_low Required PPE: - Goggles - Nitrile Gloves - Lab Coat low_splash->solution_ppe_low solution_ppe_high Required PPE: - Goggles + Face Shield - Nitrile Gloves - Lab Coat + Apron high_splash->solution_ppe_high

Caption: PPE selection workflow based on the physical form and associated risks.

Summary of PPE for Common Laboratory Operations
Operational ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Safety GogglesNitrile GlovesLab CoatRequired: NIOSH-approved respirator (e.g., N95)
Preparing a Solution Chemical Safety GogglesNitrile GlovesLab CoatRecommended if not in a fume hood
Running Reaction/Transfer Goggles (minimum); Face Shield (if splash risk)Nitrile GlovesLab Coat; Apron (if splash risk)Not required in a fume hood
Work-up/Extraction Goggles + Face ShieldNitrile GlovesLab Coat + Chemical ApronNot required in a fume hood
Handling Spills Goggles + Face ShieldHeavy-duty Nitrile or Neoprene GlovesLab Coat + Chemical ApronRequired: NIOSH-approved respirator
Waste Disposal Chemical Safety GogglesNitrile GlovesLab CoatNot required if handling sealed containers
Step-by-Step Donning and Doffing of PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if needed): Perform a seal check according to manufacturer instructions.

  • Goggles/Face Shield: Position goggles securely on your face. Place the face shield over the goggles if required.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield/Apron: Remove the face shield and/or apron.

  • Goggles: Remove goggles from the back to the front.

  • Lab Coat: Remove the lab coat by rolling it inside-out to contain any contamination.

  • Respirator (if used): Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5][6]

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.[5][9]

  • Collection: Place all used gloves, disposable aprons, bench paper, and other contaminated solids into a designated, clearly labeled hazardous waste container.[9][10]

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.[9]

  • Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area according to your institution's Environmental Health and Safety (EHS) guidelines.[9][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.